6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAHXWVABDHISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377455 | |
| Record name | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26518-76-3 | |
| Record name | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
CAS Number: 26518-76-3
This technical guide provides a comprehensive overview of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a solid, off-white crystalline compound. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 26518-76-3 | |
| Molecular Formula | C₁₀H₈ClNO₃ | |
| Molecular Weight | 225.63 g/mol | |
| Melting Point | 228-230 °C | |
| Appearance | Off-white crystalline solid | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of the parent compound, 2H-1,4-benzoxazin-3(4H)-one. This electrophilic aromatic substitution introduces the chloroacetyl group at the 6-position of the benzoxazinone ring.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled suspension while stirring.
-
To this mixture, add a solution of 2H-1,4-benzoxazin-3(4H)-one in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[1]
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Agrochemicals
This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its chloroacetyl group provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Derivatives of this compound have shown promise in several therapeutic areas and as agrochemicals:
-
Anticancer Agents: Benzoxazinone derivatives have been investigated for their potential to inhibit cancer cell proliferation.[2]
-
Antifungal Agents: The 1,4-benzoxazin-3-one scaffold is present in compounds with notable antifungal activity against various phytopathogenic fungi.[3]
-
Anti-inflammatory Agents: Certain derivatives have been evaluated for their anti-inflammatory properties.
-
Herbicides and Pesticides: This compound is a precursor for the development of new herbicides and pesticides.
Biological Activity and Signaling Pathways
While this compound is primarily a synthetic intermediate, its derivatives have been shown to interact with specific biological targets and modulate cellular signaling pathways.
Anticancer Activity: Targeting c-Myc Expression
Certain benzoxazinone derivatives have been found to exhibit anticancer activity by targeting the c-Myc oncogene, which is overexpressed in many human cancers.[2]
Mechanism of Action:
These compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[2] This stabilization of the G-quadruplex inhibits the transcription of c-Myc, leading to the downregulation of c-Myc mRNA and protein levels.[2] The subsequent decrease in c-Myc expression results in the inhibition of cancer cell proliferation and migration.[2]
Experimental Protocols for Biological Assays
-
Culture a confluent monolayer of cancer cells in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration.
-
Treat cancer cells with the benzoxazinone derivative for a specified period.
-
Isolate total RNA from the treated and untreated (control) cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Perform quantitative PCR (qPCR) using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the qPCR data to determine the relative expression level of c-Myc mRNA in the treated cells compared to the control cells.[2]
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility in the construction of diverse molecular scaffolds has led to the discovery of numerous compounds with significant biological activities, particularly in the areas of oncology and mycology. The continued exploration of derivatives based on this core structure holds great promise for the development of novel therapeutic agents and agrochemicals.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive chloroacetyl group and a benzoxazinone scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClNO₃ | [1][2] |
| Molecular Weight | 225.63 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 228-230 °C | [1] |
| CAS Number | 26518-76-3 | [1] |
| Purity | ≥98% | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. While a complete, assigned spectrum for this compound is not published, typical chemical shifts for related benzoxazinone structures are reported.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the oxazine ring, and the methylene protons of the chloroacetyl group.
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the amide and ketone, the aromatic carbons, and the methylene carbons. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine and oxygen atoms.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process involving the N-acylation of an aminophenol followed by an intramolecular cyclization. A representative protocol is detailed below.
Step 1: Synthesis of 2-Chloro-N-(4-acetyl-2-hydroxyphenyl)acetamide
A solution of 6-amino-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Chloroacetyl chloride is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.
Step 2: Intramolecular Cyclization to form this compound
The crude intermediate from Step 1 is dissolved in a high-boiling point solvent such as dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is heated to reflux for several hours.[5] The reaction is monitored by TLC. After completion, the mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[4]
Determination of Melting Point
The melting point of the purified this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.[6]
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: A diagram illustrating the two-step synthesis of the target compound.
Experimental Workflow for Physical Property Determination
Caption: A generalized workflow for the characterization of the physical properties.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including:
-
Antifungal Agents: The benzoxazinone scaffold is present in several compounds with potent antifungal activity.[4]
-
Anticancer Agents: Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
-
Serotonin-3 (5-HT3) Receptor Antagonists: Modifications of the benzoxazinone structure have led to the development of potent 5-HT3 receptor antagonists, which are used to manage nausea and vomiting, particularly in chemotherapy patients.[7]
-
Platelet Aggregation Inhibitors: Certain derivatives have shown the ability to inhibit ADP-induced platelet aggregation, suggesting potential applications in cardiovascular disease.[8]
The reactivity of the chloroacetyl group allows for facile introduction of various substituents, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material in the drug discovery and development process.
References
- 1. This compound 98 26518-76-3 [sigmaaldrich.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 26518-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. This heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a derivative of the benzoxazine scaffold, characterized by a chloroacetyl group at the 6-position of the aromatic ring. This functional group enhances its reactivity and makes it a key intermediate for further chemical modifications.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one |
| CAS Number | 26518-76-3[2][3] |
| Molecular Formula | C₁₀H₈ClNO₃[2][3] |
| Molecular Weight | 225.63 g/mol |
| SMILES | ClCC(=O)c1ccc2OCC(=O)Nc2c1 |
| InChI Key | MIAHXWVABDHISZ-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 228-230 °C | |
| Purity | ≥ 97% (HPLC), >98.0%(GC) | [1][2][3] |
| Storage | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the parent scaffold, 2H-1,4-benzoxazin-3(4H)-one, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group.
Synthesis of 2H-1,4-benzoxazin-3(4H)-one
A common method for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core involves the reaction of o-aminophenol with chloroacetyl chloride.[4]
-
To a solution of o-aminophenol in a suitable solvent (e.g., dry acetone), add anhydrous potassium carbonate.
-
Cool the mixture in an ice bath (0-5 °C).
-
Add chloroacetyl chloride dropwise to the cooled mixture with constant stirring.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to form the intermediate, 2-chloro-N-(2-hydroxyphenyl)acetamide.
-
The intermediate is then cyclized by refluxing in a solvent like anhydrous DMF with a base such as potassium carbonate to yield 2H-1,4-benzoxazin-3(4H)-one.[4][5]
Friedel-Crafts Acylation of 2H-1,4-benzoxazin-3(4H)-one
The introduction of the chloroacetyl group at the 6-position of the benzoxazinone ring is achieved via a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]
-
Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled suspension with stirring to form the acylium ion electrophile.[6]
-
Add a solution of 2H-1,4-benzoxazin-3(4H)-one in the same solvent dropwise to the reaction mixture. The reaction is exothermic and the rate of addition should be controlled.[6]
-
After the addition, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring.
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[6]
-
The product is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the NH proton, and the methylene protons of the chloroacetyl group. The chemical shifts and splitting patterns will be characteristic of the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the lactam and the ketone, the aromatic carbons, and the methylene carbons of the oxazine ring and the chloroacetyl group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of both the lactam and the ketone, and C-Cl stretching.
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (225.63 g/mol ) and fragmentation patterns characteristic of the loss of functional groups such as the chloroacetyl moiety.
Biological Activity and Potential Applications
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7] The chloroacetyl group in the target molecule is a reactive electrophile, making it a candidate for forming covalent bonds with biological nucleophiles, such as cysteine residues in proteins.
Anticancer Activity and the PI3K/Akt Signaling Pathway
Recent studies have highlighted the potential of benzoxazinone derivatives as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers.[8][9][10] This pathway plays a crucial role in cell proliferation, survival, and apoptosis.[10][11] Inhibition of key kinases in this pathway, such as PI3Kα, is a promising strategy for cancer therapy.[8][12]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols for Biological Evaluation
In Vitro PI3Kα Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of PI3Kα.
-
Reagent Preparation: Prepare solutions of purified recombinant PI3Kα enzyme, a lipid substrate (e.g., PI(4,5)P2), ATP, and the test compound at various concentrations.[13]
-
Assay Setup: In a 384-well plate, pre-incubate the PI3Kα enzyme with the test compound or vehicle control.[13][14]
-
Kinase Reaction: Initiate the reaction by adding the lipid substrate and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).[13][14]
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[13][15]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition data against the compound concentration.[13][14]
Anticancer Drug Screening Workflow
A typical workflow for screening the anticancer potential of a compound involves a series of in vitro assays.
Caption: A generalized workflow for the preclinical screening of potential anticancer compounds.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[14]
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the absorbance or luminescence, which correlates with the number of viable cells.[16]
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a scaffold in drug discovery. Its synthesis is achievable through established organic chemistry reactions, and its reactive chloroacetyl group allows for further derivatization. The potential for derivatives of this compound to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt pathway, makes it a molecule of high interest for the development of novel anticancer therapeutics. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 26518-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. labproinc.com [labproinc.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of AKT signalling by benzoxazine derivative LTUR6 through the modulation of downstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.es [promega.es]
- 16. noblelifesci.com [noblelifesci.com]
An In-depth Technical Guide to the Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic building block with applications in the development of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-step process, commencing with the formation of the 2H-1,4-benzoxazin-3(4H)-one core, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group at the 6-position. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved in two primary steps. The first step involves the cyclization of a 2-aminophenol with chloroacetyl chloride to form the foundational 2H-1,4-benzoxazin-3(4H)-one ring structure. The second step is a regioselective Friedel-Crafts acylation of the benzoxazinone core using chloroacetyl chloride in the presence of a Lewis acid catalyst to yield the final product.
Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
The initial step involves the formation of the heterocyclic core, 2H-1,4-benzoxazin-3(4H)-one, through the reaction of 2-aminophenol with chloroacetyl chloride. This reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of 2H-1,4-benzoxazin-3(4H)-one and its derivatives.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in a suitable solvent such as dichloromethane or acetone.
-
Addition of Base: Add a base, for instance, anhydrous potassium carbonate or sodium bicarbonate, to the solution to act as an acid scavenger.
-
Addition of Chloroacetyl Chloride: Cool the mixture in an ice bath (0-5 °C). Add chloroacetyl chloride dropwise to the stirred solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like methanol or ethanol to obtain pure 2H-1,4-benzoxazin-3(4H)-one.
Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Role |
| 2-Aminophenol | 109.13 | Starting Material |
| Chloroacetyl Chloride | 112.94 | Reagent |
| Potassium Carbonate | 138.21 | Base |
| Dichloromethane | 84.93 | Solvent |
| Methanol | 32.04 | Recrystallization Solvent |
Step 2: Friedel-Crafts Chloroacetylation
The second step is the introduction of the chloroacetyl group at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one ring via a Friedel-Crafts acylation. This reaction utilizes a Lewis acid catalyst to generate a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Experimental Protocol
This protocol is based on general procedures for Friedel-Crafts acylation.[4]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (or another suitable Lewis acid like ferric chloride) in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Add chloroacetyl chloride dropwise from the dropping funnel.
-
Addition of Substrate: To the resulting mixture, add a solution of 2H-1,4-benzoxazin-3(4H)-one in the same solvent dropwise.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Role |
| 2H-1,4-benzoxazin-3(4H)-one | 149.15 | Substrate |
| Chloroacetyl Chloride | 112.94 | Acylating Agent |
| Aluminum Chloride (anhydrous) | 133.34 | Lewis Acid Catalyst |
| Dichloromethane | 84.93 | Solvent |
| Hydrochloric Acid | 36.46 | Work-up |
Friedel-Crafts Acylation Mechanism
The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |
| 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | 26518-71-8 | C₁₀H₉NO₃ | 191.18 | - | >98.0% |
| This compound | 26518-76-3 | C₁₀H₈ClNO₃ | 225.63 | 228-230 | ≥ 98% |
Data sourced from commercial suppliers and chemical databases.[5][6]
References
- 1. scribd.com [scribd.com]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | C10H9NO3 | CID 3641956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-ACETYL-2H-1,4-BENZOXAZIN-3(4H)-ONE | CAS 26518-71-8 [matrix-fine-chemicals.com]
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one IUPAC name
An In-depth Technical Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.
Chemical Identity and Properties
This compound is a heterocyclic building block with the IUPAC name 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one .[1][2][3] It is a versatile compound utilized in the synthesis of various bioactive molecules due to its unique benzoxazine structure and the reactive chloroacetyl group.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 6-(2-chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | [1] |
| CAS Number | 26518-76-3 | [1][3] |
| Molecular Formula | C₁₀H₈ClNO₃ | [1][3] |
| Molecular Weight | 225.63 g/mol | [1][3] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 228-230 °C | [3] |
| Purity | ≥ 97% (HPLC) | [1] |
| InChI Key | MIAHXWVABDHISZ-UHFFFAOYSA-N | [3] |
| SMILES String | ClCC(=O)c1ccc2OCC(=O)Nc2c1 | [3] |
Synthesis
Alternatively, the synthesis of the core 1,4-benzoxazin-3-one ring can be achieved through the reaction of an o-aminophenol derivative with chloroacetyl chloride.[4] For instance, the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in DMF.[5]
General Experimental Protocol for the Synthesis of a 1,4-Benzoxazin-3-one Ring System:
A mixture of an appropriate o-aminophenol, a base such as anhydrous potassium carbonate, and a solvent like dry acetone or DMF is prepared. To this mixture, chloroacetyl chloride is added dropwise at a low temperature (0-5 °C). The reaction is then allowed to proceed at room temperature or under reflux for several hours. After completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the benzoxazinone derivative.[4][5]
Biological Activities
Derivatives of this compound have demonstrated a wide range of biological activities, including antifungal, anticancer, and antiplatelet aggregation properties.
Antifungal Activity
Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as antifungal agents against various plant pathogenic fungi.[6][7]
Table 2: In Vitro Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5l | G. zeae | - | 20.06 | [7][8] |
| 5o | G. zeae | 76.14 | 23.17 | [6][7] |
| 5q | P. sasakii | - | 26.66 | [7][8] |
| 5r | P. infestans | - | 15.37 | [7][8] |
| 5p | C. wilt | - | 26.76 | [7] |
| Hymexazol | G. zeae | 49.47 | 40.51 | [6][7] |
| Hymexazol | P. sasakii | - | 32.77 | [7] |
| Carbendazim | P. infestans | - | 34.41 | [7] |
Experimental Protocol: Mycelium Growth Rate Method
The in vitro antifungal activity of the compounds is typically assessed using the mycelium growth rate method.[9][6] The test compounds are dissolved in a solvent and mixed with a potato dextrose agar (PDA) medium to achieve the desired concentration. The mixture is then poured into Petri dishes. A mycelial disc of the test fungus is placed at the center of each plate. The plates are incubated at a specific temperature (e.g., 25 °C) for a set period. The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group (containing only the solvent). EC₅₀ values are then determined from the dose-response curves.[9][6]
Anticancer Activity
Derivatives of 1,4-benzoxazin-3-one have shown promising anticancer activity against a variety of human cancer cell lines.[10][11] The proposed mechanisms of action include the induction of DNA damage, apoptosis, and autophagy, as well as the targeting of specific signaling pathways.[12][11][13]
Table 3: In Vitro Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| c5 | Huh-7 (Liver) | 28.48 | [12] |
| c14 | Huh-7 (Liver) | 32.60 | [12] |
| c16 | Huh-7 (Liver) | 31.87 | [12] |
| c18 | Huh-7 (Liver) | 19.05 | [12] |
| 14b | A549 (Lung) | 7.59 | [11] |
| 14c | A549 (Lung) | 18.52 | [11] |
| 5b | MCF-7 (Breast) | 17.08 µg/mL | [12] |
| 5b | HeLa (Cervical) | 15.38 µg/mL | [12] |
| 8d-1 | PI3Kα | 0.63 nM | [14] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC₅₀ values are calculated.[10]
Mechanism of Action in Cancer
Studies on 1,4-benzoxazin-3-one derivatives suggest multiple mechanisms for their anticancer effects:
-
Induction of DNA Damage, Apoptosis, and Autophagy: Certain derivatives have been shown to induce DNA damage, as indicated by the upregulation of γ-H2AX.[12] This DNA damage can trigger apoptosis, evidenced by increased expression of caspase-7, and autophagy, as shown by elevated levels of LC3.[12][11]
-
Targeting the c-Myc G-quadruplex: Some benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[1] This leads to the downregulation of c-Myc mRNA expression, which in turn inhibits cancer cell proliferation and migration.[1]
-
PI3K/mTOR Pathway Inhibition: A number of 4-phenyl-2H-benzo[b][1][10]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[14]
Signaling Pathway Diagrams
Caption: Proposed anticancer mechanisms of 1,4-benzoxazin-3-one derivatives.
Platelet Aggregation Inhibition
Derivatives of 2H-benzo[b][1][10]oxazin-3(4H)-one have been investigated for their ability to inhibit platelet aggregation.[15][16]
Table 4: Inhibition of ADP-Induced Platelet Aggregation by 2H-benzo[b][1][10]oxazin-3(4H)-one Derivatives
| Compound | IC₅₀ (µmol/L) | Reference |
| 7a | 10.14 | [15] |
| 7b-g | 10.14 - 18.83 | [15] |
| Ticlopidine | 3.18 | [15] |
| Aspirin | 6.07 | [15] |
Experimental Protocol: Platelet Aggregation Assay
The antiplatelet activity is evaluated using a platelet aggregometer. Platelet-rich plasma (PRP) is prepared from blood samples collected from human volunteers or animal models. The PRP is treated with the test compound or a control, followed by the addition of a platelet aggregation-inducing agent, such as adenosine 5'-diphosphate (ADP) or collagen. The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored over time. The inhibitory activity is calculated by comparing the aggregation in the presence of the test compound to that of the control. IC₅₀ values are then determined.[17][18]
Conclusion
This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have demonstrated significant potential as antifungal, anticancer, and antiplatelet agents. The diverse mechanisms of action, particularly in the context of cancer, make this scaffold an attractive starting point for the development of novel therapeutics. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of compounds.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 98 26518-76-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The evaluation of 2,8-disubstituted benzoxazinone derivatives as anti-inflammatory and anti-platelet aggregation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. healthbiotechpharm.org [healthbiotechpharm.org]
The Pivotal Role of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in Drug Discovery: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While the molecule itself is primarily recognized as a key synthetic intermediate, its core structure, the 1,4-benzoxazin-3-one moiety, serves as a privileged scaffold for the development of a diverse array of biologically active agents. The presence of the electrophilic chloroacetyl group at the 6-position provides a reactive handle for facile chemical modification, enabling the synthesis of a multitude of derivatives with potent pharmacological activities. This technical guide delves into the significant role of this compound as a building block, exploring the mechanisms of action, quantitative biological data, and experimental protocols associated with its prominent derivatives in oncology, mycology, and hematology.
Introduction: The Versatility of a Core Scaffold
The 1,4-benzoxazin-3-one nucleus is a recurring motif in a variety of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with specific biological targets. This compound emerges as a particularly valuable starting material due to the reactivity of its chloroacetyl group, which readily participates in substitution reactions with nucleophiles such as amines and thiols. This reactivity allows for the systematic exploration of chemical space and the generation of libraries of compounds for high-throughput screening. Researchers have successfully leveraged this scaffold to develop novel therapeutic agents, particularly in the fields of anti-cancer and anti-inflammatory drugs, as well as herbicides and fungicides.[1]
Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives
Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Induction of DNA Damage and Autophagy
Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety have revealed a mechanism involving the induction of DNA damage and autophagy in cancer cells. These compounds have shown potent activity against several human tumor cell lines.
Signaling Pathway:
Caption: DNA Damage and Autophagy Induction Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of 1,4-benzoxazin-3-one derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Quantitative Data:
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole linked | A549 (Lung) | 7.59 - 18.52 | [2] |
| 1,2,3-Triazole linked | MCF-7 (Breast) | 17.08 µg/mL | |
| 1,2,3-Triazole linked | HeLa (Cervical) | 15.38 µg/mL | |
| Cinnamoyl derivatives | A549 (Lung) | Potent Inhibition | [2] |
Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
The 1,4-benzoxazin-3-one scaffold has also been explored for the development of novel antifungal agents.
Experimental Protocol: Mycelium Growth Rate Method
The in vitro antifungal activity of these compounds is often evaluated by the mycelium growth rate method.
-
Compound Incorporation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
Plate Preparation: The medium containing the test compound is poured into sterile Petri dishes.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 3-5 days.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition of mycelial growth is calculated relative to a control plate containing only the solvent.
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is then calculated.
Quantitative Data:
| Derivative Class | Fungal Strain | EC50 (µg/mL) | Reference |
| Acylhydrazone moiety | G. zeae | 23.17 | [3] |
| Acylhydrazone moiety | C. wilt | 26.76 | [3] |
| Acylhydrazone moiety | P. sasakii | 26.66 | [3] |
| Acylhydrazone moiety | P. infestans | 15.37 | [3] |
Platelet Aggregation Inhibition by 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives
Certain derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been identified as inhibitors of platelet aggregation, suggesting their potential as antithrombotic agents.
Mechanism of Action:
These compounds have been shown to inhibit ADP-induced platelet aggregation. The precise molecular target is often the P2Y12 receptor, a key player in platelet activation.
Signaling Pathway:
Caption: Inhibition of ADP-Induced Platelet Aggregation.
Experimental Protocol: In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP).
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Compound Incubation: A sample of PRP is pre-incubated with the test compound or vehicle control for a specified time at 37°C.
-
Agonist Addition: An agonist, such as ADP, is added to induce platelet aggregation, and the change in light transmission is recorded for several minutes.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value is determined.
Quantitative Data:
| Derivative | Agonist | IC50 (µmol/L) | Reference |
| Compound 7a | ADP | 10.14 | [4] |
| Ticlopidine (Control) | ADP | 3.18 | [4] |
| Aspirin (Control) | ADP | 6.07 | [4] |
Conclusion
This compound stands as a testament to the power of scaffold-based drug design. While its own biological activity is not extensively characterized, its true value lies in its role as a versatile platform for the synthesis of novel and potent therapeutic agents. The derivatives stemming from this core structure have demonstrated a remarkable breadth of pharmacological activities, targeting diverse pathways in cancer, fungal infections, and thrombosis. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. Further derivatization and optimization, guided by a deeper understanding of structure-activity relationships, will undoubtedly unlock the full potential of the 1,4-benzoxazin-3-one core in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Aldrich 6-(2-Chloroacetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 50 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
A Comprehensive Technical Guide on the Biological Activity of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its structurally related derivatives. The versatile 2H-1,4-benzoxazin-3(4H)-one scaffold has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
The 2H-1,4-benzoxazin-3(4H)-one core is a prominent feature in the design of novel anticancer agents. Derivatives of this compound have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with DNA replication and integrity.
Numerous studies have reported the cytotoxic effects of 2H-1,4-benzoxazin-3(4H)-one derivatives. The chloroacetyl group at the 6-position enhances the electrophilic nature of the molecule, making it a reactive precursor for the synthesis of various bioactive compounds.[1] The antiproliferative activity of these compounds has been evaluated against liver (HepG2), breast (MCF-7), colon (HCT-29), and lung (A549) cancer cell lines, among others.[2][3][4]
Table 1: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | [2] |
| Compound c5 | Huh-7 (Liver) | 28.48 | [3] |
| Compound c14 | Huh-7 (Liver) | 32.60 | [3] |
| Compound c16 | Huh-7 (Liver) | 31.87 | [3] |
| Compound c18 | Huh-7 (Liver) | 19.05 | [3] |
| Compound 5b | MCF-7 (Breast) | 17.08 µg/mL | [3] |
| Compound 5b | HeLa (Cervical) | 15.38 µg/mL | [3] |
| Compound 3c | A549 (Lung) | 3.29 | [3] |
| Compound 4 | A549 (Lung) | Not specified | [4] |
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 | [4] |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 | [4] |
The anticancer activity of this compound derivatives is attributed to several mechanisms, including:
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death. This is often mediated by the upregulation of pro-apoptotic proteins like p53 and caspase-3.[2] Flow cytometry analysis has confirmed a dose-dependent increase in apoptotic cells upon treatment with these compounds.[3]
-
Cell Cycle Arrest: Certain derivatives can arrest the cell cycle, thereby inhibiting cancer cell proliferation. This is achieved by downregulating key cell cycle proteins such as cyclin-dependent kinase 1 (cdk1).[2]
-
DNA Damage and Topoisomerase Inhibition: These compounds can interfere with DNA synthesis and integrity. Some derivatives have been found to downregulate topoisomerase II (topo II), an enzyme crucial for DNA replication.[2] Mechanistic studies have also shown that these compounds can induce DNA damage, as evidenced by the upregulation of γ-H2AX.[3]
-
Induction of Autophagy: Some derivatives have been observed to induce autophagy, a cellular process of self-digestion, which can lead to cell death in cancer cells. This is supported by the increased expression of LC3 and the formation of autophagosomes.[3][4]
-
Targeting c-Myc G-quadruplex: Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of c-Myc mRNA.[5] These compounds are believed to induce the formation of G-quadruplex structures in the c-Myc gene promoter.[5]
Below is a diagram illustrating a proposed signaling pathway for the anticancer activity of these compounds.
Caption: Proposed signaling pathways for the anticancer activity of this compound derivatives.
Antimicrobial Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.
Several studies have synthesized and screened these compounds against a range of microbial pathogens. For instance, triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones have been identified as promising antimicrobial leads.[6] Additionally, some derivatives have shown good antibacterial activity, with the presence of chloro and methyl substituents enhancing their efficacy.[7]
Table 2: Antimicrobial Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
| Compound/Derivative | Microbial Strain | Activity | Reference |
| Triazole derivatives (9c, 9d, 9e) | Staphylococcus aureus | Promising antimicrobial leads | [6] |
| Compound 3h (chloro and methyl substituted) | Various bacteria | Inhibition zones of 14-19mm | [7] |
| Acylhydrazone derivatives (5o, 5p, 5q, 5s) | G. zeae, C. wilt, P. sasakii, P. infestans | Good antifungal activity | [8] |
| Compound 5s | P. infestans | EC50 of 15.37 µg/ml | [8] |
Molecular docking studies have provided insights into the potential mechanisms of antimicrobial action. For example, some triazole derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one are thought to exert their antibacterial effect by inhibiting dehydrosqualene synthase in Staphylococcus aureus.[6] This enzyme is crucial for the biosynthesis of staphyloxanthin, a virulence factor that protects the bacterium from the host's immune response.
The following diagram illustrates the workflow for identifying and characterizing the antimicrobial activity of these compounds.
Caption: Experimental workflow for the discovery of antimicrobial 2H-1,4-benzoxazin-3(4H)-one derivatives.
Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for other therapeutic applications.
-
Enzyme Inhibition: A series of benzoxazinone derivatives have been synthesized and evaluated as α-chymotrypsin inhibitors, with some compounds showing good inhibitory potential.[9]
-
Platelet Aggregation Inhibition: Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and shown to inhibit ADP-induced platelet aggregation.[10]
-
Serotonin Receptor Antagonism: Certain derivatives have been identified as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, suggesting potential applications in the treatment of depression and other neurological disorders.[11]
-
Herbicidal and Fungicidal Activity: The benzoxazinone scaffold is also utilized in agricultural applications as a precursor for herbicides and fungicides.[1]
Experimental Protocols
This section provides a general overview of the methodologies used to evaluate the biological activities of this compound and its derivatives, based on the cited literature.
A common synthetic route involves the reaction of an appropriate o-aminophenol with chloroacetyl chloride in the presence of a base like potassium carbonate.[12] Further modifications can be made, for example, through Smiles rearrangement or by introducing various substituents via reactions with alkyl or aryl halides.[12] The synthesis of triazole-functionalized derivatives often employs click chemistry.[6]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
-
Cell Treatment: Cancer cells are treated with the test compounds at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[3]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The research highlighted in this guide demonstrates the significant potential of these compounds as anticancer and antimicrobial agents. The multifaceted mechanisms of action, including apoptosis induction, cell cycle arrest, DNA damage, and enzyme inhibition, offer multiple avenues for therapeutic intervention. Further investigation and optimization of these lead compounds are warranted to develop novel and effective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique structural features, particularly the reactive chloroacetyl group appended to the benzoxazinone core, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in a research and development setting.
Introduction
The 1,4-benzoxazine-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, and central nervous system effects. The introduction of a chloroacetyl group at the 6-position of this scaffold provides a reactive handle for further molecular elaboration, enabling the construction of complex molecular architectures. This compound serves as a key precursor in the synthesis of various bioactive compounds, most notably viloxazine analogues and novel antifungal agents. This guide aims to be a comprehensive resource for chemists and pharmacologists working with this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO₃ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| CAS Number | 26518-76-3 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 228-230 °C | [1] |
| Purity | ≥97% (HPLC) | [2] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Reaction Scheme
Caption: Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [3]
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride to the cooled suspension with stirring.
-
To this mixture, add 2H-1,4-benzoxazin-3(4H)-one portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Yield: While specific yields for this exact reaction are not widely reported in the literature, similar Friedel-Crafts acylation reactions on related substrates typically provide moderate to good yields.
Spectroscopic Characterization
¹H NMR:
-
Aromatic protons on the benzoxazine ring are expected to appear in the range of δ 7.0-8.0 ppm.
-
The methylene protons of the chloroacetyl group would likely be a singlet around δ 4.5-5.0 ppm.
-
The methylene protons of the oxazine ring are expected around δ 4.7 ppm.
-
The NH proton of the oxazine ring would appear as a broad singlet, typically downfield.
¹³C NMR:
-
The carbonyl carbon of the chloroacetyl group is expected around δ 190-200 ppm.
-
The lactam carbonyl carbon in the oxazine ring would appear around δ 165 ppm.
-
Aromatic carbons will resonate in the δ 110-150 ppm region.
-
The methylene carbon of the chloroacetyl group is expected around δ 45 ppm.
-
The methylene carbon of the oxazine ring is expected around δ 67 ppm.
IR Spectroscopy:
-
A strong absorption band for the ketone carbonyl (C=O) of the chloroacetyl group is expected around 1680 cm⁻¹.
-
The lactam carbonyl (C=O) absorption should be present around 1690-1710 cm⁻¹.
-
N-H stretching vibrations would be observed in the region of 3100-3300 cm⁻¹.
-
C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ range.
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be expected at m/z 225, with an isotopic peak [M+2]⁺ at m/z 227 due to the presence of the chlorine atom.
Applications as a Synthetic Intermediate
The reactivity of the chloroacetyl group allows for a variety of subsequent chemical transformations, making this compound a valuable intermediate.
Synthesis of Viloxazine Analogues
Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) that has been used as an antidepressant.[4] this compound can serve as a starting point for the synthesis of analogues of viloxazine, which are of interest for their potential to treat conditions like ADHD and other neurological disorders.[5]
Synthetic Workflow:
Caption: Synthesis of Viloxazine Analogues.
The chloroacetyl group can undergo nucleophilic substitution with various amines to introduce diversity. Subsequent reduction of the ketone functionality can lead to the desired viloxazine analogues.
Signaling Pathway: Viloxazine and its analogues act as selective norepinephrine reuptake inhibitors (NRIs). They block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[6] This potentiation of noradrenergic neurotransmission is the primary mechanism underlying their therapeutic effects in conditions like depression and ADHD.[6]
Caption: Norepinephrine Reuptake Inhibition.
Synthesis of Antifungal Agents
The 1,4-benzoxazin-3-one nucleus is a known pharmacophore in the development of antifungal agents.[7] The chloroacetyl group of the title compound provides a convenient point of attachment for various heterocyclic and aromatic moieties, leading to the generation of novel antifungal candidates. For instance, reaction with various amines can lead to compounds with promising activity against a range of fungal pathogens.[8][9]
Synthetic Workflow:
Caption: Synthesis of Antifungal Agents.
Mechanism of Action: Many antifungal agents derived from azole and related heterocyclic scaffolds, including those potentially synthesized from this intermediate, target the fungal enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[10]
Caption: Antifungal Mechanism of Action.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its chloroacetyl group provide a robust platform for the creation of diverse molecular libraries. The demonstrated utility of this compound in the synthesis of norepinephrine reuptake inhibitors and antifungal agents highlights its importance for researchers in medicinal chemistry. This technical guide provides the foundational knowledge and procedural details necessary to effectively utilize this key building block in the pursuit of novel therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives is warranted and promises to yield new and valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 5. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 6. Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The presence of the reactive chloroacetyl group allows for facile chemical modification, making it an attractive core for drug discovery programs. This technical guide consolidates the current understanding of the potential therapeutic targets of derivatives originating from this scaffold, with a primary focus on oncology and inflammatory diseases. While direct studies on derivatives of this compound are emerging, this document draws upon the broader benzoxazinone literature to infer likely mechanisms of action and biological activities. Quantitative data from related compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways are provided to guide future research and development in this promising area.
Introduction: The Versatile this compound Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic motif found in a variety of biologically active compounds. The addition of a chloroacetyl group at the 6-position provides a key electrophilic site for nucleophilic substitution, enabling the synthesis of a wide array of derivatives. This reactive handle is crucial for building molecular complexity and exploring structure-activity relationships (SAR). This compound is recognized as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anticancer and anti-inflammatory drug development.[1]
Potential Therapeutic Targets and Mechanisms of Action
Based on studies of structurally related benzoxazinone derivatives, compounds derived from this compound are anticipated to exhibit a range of biological activities.
Anticancer Activity
Benzoxazinone derivatives have demonstrated promising anticancer properties through various mechanisms:
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. Studies on related benzoxazinones have shown that they can trigger apoptosis in cancer cells.[2]
-
Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.[2]
-
Induction of Autophagy: Autophagy is a cellular process of self-digestion that can be modulated to either promote or inhibit cancer cell survival. Certain benzoxazinone derivatives have been shown to induce autophagy in lung cancer cells.[2]
-
DNA Damage: Some derivatives are believed to intercalate with DNA, leading to damage and subsequent cell death.[3]
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzoxazinone derivatives have shown potential as anti-inflammatory agents through the following mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Derivatives have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Modulation of Inflammatory Signaling Pathways: The Nrf2-HO-1 signaling pathway is a critical regulator of the cellular antioxidant and anti-inflammatory response. Activation of this pathway by benzoxazinone derivatives can lead to a reduction in inflammation.[4]
-
Enzyme Inhibition: While not explicitly demonstrated for derivatives of the core molecule, other benzoxazinones have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), which are central to the inflammatory cascade.
Quantitative Data for Related Benzoxazinone Derivatives
While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, the following tables summarize the anticancer and anti-inflammatory activities of structurally related benzoxazinone compounds to provide a benchmark for future studies.
Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives
| Compound Class | Cell Line | Activity | IC50 Value | Reference |
| 2H-benzo[b][2][5]oxazin-3(4H)-one linked 1,2,3-triazoles | A549 (Lung) | Cytotoxicity | 7.59 ± 0.31 µM | [2] |
| 2H-benzo[b][2][5]oxazin-3(4H)-one linked 1,2,3-triazoles | A549 (Lung) | Cytotoxicity | 18.52 ± 0.59 µM | [2] |
| 1,2,3-triazole-2H-benzo[b][2][5]oxazin-3(4H)-ones | MCF-7 (Breast) | Cytotoxicity | Near to Cisplatin | [6] |
| 1,2,3-triazole-2H-benzo[b][2][5]oxazin-3(4H)-ones | HeLa (Cervical) | Cytotoxicity | Near to Cisplatin | [6] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives | Huh-7 (Liver) | Cytotoxicity | 19.05 µM | [3] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives | Huh-7 (Liver) | Cytotoxicity | 28.48 µM | [3] |
Table 2: Anti-inflammatory Activity of Selected Benzoxazinone Derivatives
| Compound Class | Assay | Model | Activity | Reference |
| 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole | NO Production | LPS-induced BV-2 cells | Inhibition | [4] |
| 2H-1,4-pyridoxazin-3(4H)-one derivatives | Carrageenan-induced paw edema | Mice | 45.00-70.00% protection | [7][8] |
Experimental Protocols
Proposed Synthesis of Thiazole Derivatives
A common and effective method to derivatize the chloroacetyl group is through the Hantzsch thiazole synthesis.
-
Reaction: this compound can be reacted with a thiourea or thioamide derivative in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.
-
Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: A murine microglial cell line (e.g., BV-2) is seeded in 96-well plates and treated with the test compounds for a specified time before stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Visualization of Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by derivatives of this compound, based on the activities of related compounds.
Caption: Potential anticancer mechanisms of benzoxazinone derivatives.
Caption: Potential anti-inflammatory signaling pathway.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer and anti-inflammatory agents. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold an excellent starting point for generating libraries of compounds for high-throughput screening.
Future research should focus on:
-
Systematic Synthesis and SAR Studies: Synthesizing a focused library of derivatives by reacting the chloroacetyl group with various nucleophiles (e.g., amines, thiols, azides) to establish clear structure-activity relationships.
-
In-depth Biological Evaluation: Screening these novel compounds against a panel of cancer cell lines and in various in vitro and in vivo models of inflammation.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.
By leveraging the information presented in this guide, researchers can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Agrochemical Potential of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential agrochemical applications of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. Benzoxazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. This document consolidates the available, albeit limited, public data on this compound and supplements it with extensive information on related benzoxazinone analogs to project its potential efficacy and guide future research. Detailed experimental protocols for synthesis and bioactivity screening are provided, alongside visualizations of key chemical structures and logical workflows to support further investigation into this promising scaffold for the development of novel crop protection agents.
Introduction to 2H-1,4-Benzoxazin-3(4H)-one Derivatives
The 2H-1,4-benzoxazin-3(4H)-one core is a key pharmacophore found in a variety of biologically active compounds. In the agrochemical sector, this heterocyclic system is recognized for its role in the development of herbicides, fungicides, and pesticides. The inherent reactivity and structural features of the benzoxazinone ring allow for diverse chemical modifications, leading to a wide array of derivatives with tailored agrochemical profiles. The presence of a chloroacetyl group at the 6-position of the benzoxazinone ring in this compound suggests a reactive site for potential interaction with biological targets, making it a compound of significant interest for agrochemical research. While specific data on the chloroacetyl derivative is scarce in public literature, the broader class of 6-substituted benzoxazinones has shown considerable promise.
Synthesis of this compound
A plausible synthetic route for this compound can be extrapolated from established methods for similar benzoxazinone derivatives. A common approach involves the acylation of a substituted 2-aminophenol followed by cyclization.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(4-Acetyl-2-hydroxyphenyl)-2-chloroacetamide
-
Dissolve 4-amino-3-hydroxyphenone in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution.
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
-
Dissolve the N-(4-Acetyl-2-hydroxyphenyl)-2-chloroacetamide in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to facilitate the intramolecular cyclization.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 3: Synthesis of this compound
-
Suspend 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent.
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂), and reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the final product.
Agrochemical Potential and Biological Activity
Herbicidal Potential
Benzoxazinone derivatives have been reported to exhibit herbicidal activity. The proposed mechanism of action for some analogs involves the inhibition of key plant enzymes.
Caption: Postulated herbicidal mechanism of action for a benzoxazinone derivative.
Table 1: Herbicidal Activity of Related Benzoxazinone Derivatives
| Compound/Derivative | Target Species | Activity Metric | Value |
| 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | General Weeds | Not Specified | Reported Herbicidal Activity |
| Other Benzoxazinone Analogs | Various Weeds | IC₅₀ | Varies with structure |
Fungicidal Potential
The benzoxazinone scaffold is also a promising framework for the development of novel fungicides. Certain derivatives have demonstrated efficacy against a range of plant pathogenic fungi.
Table 2: Fungicidal Activity of Related Benzoxazinone Derivatives
| Compound/Derivative | Fungal Species | Activity Metric | Value (µg/mL) |
| 6-Chloro-substituted benzoxazinone | Fusarium graminearum | EC₅₀ | 10-50 |
| 6-Chloro-substituted benzoxazinone | Botrytis cinerea | EC₅₀ | 10-50 |
Insecticidal Potential
The potential of this compound as an insecticide is less documented. However, the reactive nature of the chloroacetyl group could allow for covalent modification of essential insect proteins, leading to toxicity.
Experimental Protocols for Agrochemical Screening
The following are generalized protocols for the preliminary evaluation of the agrochemical potential of this compound.
Herbicidal Activity Assay (Seedling Growth Inhibition)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetone).
-
Prepare a series of dilutions of the stock solution.
-
In a petri dish containing filter paper, add a known volume of each dilution. Allow the solvent to evaporate.
-
Place seeds of a model plant (e.g., Arabidopsis thaliana or cress) on the filter paper.
-
Add a defined volume of water or a nutrient solution.
-
Seal the petri dishes and incubate under controlled conditions (light, temperature).
-
After a set period (e.g., 7 days), measure the root and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition relative to a solvent-only control.
-
Determine the IC₅₀ value (the concentration that causes 50% growth inhibition).
Fungicidal Activity Assay (Mycelial Growth Inhibition)
-
Prepare a stock solution of the test compound.
-
Incorporate various concentrations of the compound into a molten fungal growth medium (e.g., Potato Dextrose Agar).
-
Pour the amended agar into petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug from a pure culture of the target fungus.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony daily until the control plate (no compound) is fully grown.
-
Calculate the percentage of mycelial growth inhibition.
-
Determine the MIC (Minimum Inhibitory Concentration) and EC₅₀ values.
Caption: General workflow for primary agrochemical bioassays.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for the development of new agrochemical agents. Based on the known activities of related benzoxazinone derivatives, this compound is predicted to possess herbicidal and fungicidal properties. The presence of the reactive chloroacetyl group offers a potential mechanism for potent biological activity through covalent modification of target biomolecules.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route for this compound.
-
Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo screening to determine the IC₅₀, MIC, and LD₅₀ values against a broad range of weeds, fungal pathogens, and insect pests.
-
Mechanism of Action Studies: Investigating the specific molecular targets and biochemical pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzoxazinone core and the 6-position substituent to optimize activity and selectivity.
This technical guide serves as a foundational resource to stimulate and direct further investigation into the agrochemical potential of this compound, with the ultimate goal of developing novel and effective crop protection solutions.
Methodological & Application
Synthesis of Novel 6-(Substituted)-2H-1,4-benzoxazin-3(4H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The protocols cover the synthesis of the starting material, its subsequent derivatization via nucleophilic substitution with amines and thiols, and methods for evaluating their biological activity, particularly their anti-inflammatory and antifungal properties.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. The presence of a reactive chloroacetyl group at the C-6 position provides a versatile handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines the synthetic pathways and experimental procedures to generate a library of such derivatives and assess their biological potential.
Synthesis of the Starting Material
The key starting material, this compound, is synthesized via a two-step process starting from 2-aminophenol. The initial step involves the formation of the benzoxazinone ring, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (0.1 mol) in a suitable solvent such as dry acetone (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (0.12 mol) to the solution.
-
Addition of Chloroacetyl Chloride: Cool the mixture to 0-5 °C in an ice bath. Slowly add chloroacetyl chloride (0.11 mol) dropwise to the stirred suspension over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (200 mL). The solid precipitate is collected by filtration, washed with water, and dried.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2H-1,4-benzoxazin-3(4H)-one.
Part 2: Friedel-Crafts Acylation
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (0.25 mol) in dry dichloromethane (100 mL).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (0.12 mol) dropwise to the suspension with vigorous stirring.
-
Addition of Benzoxazinone: Dissolve 2H-1,4-benzoxazin-3(4H)-one (0.1 mol) in dry dichloromethane (50 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Synthesis of Derivatives
The chloroacetyl group at the C-6 position is susceptible to nucleophilic substitution, allowing for the introduction of various amino and thio substituents.
Experimental Protocol: General Procedure for the Synthesis of 6-(2-(Substituted-amino)acetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives
-
Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent like ethanol or acetonitrile (20 mL).
-
Addition of Amine: Add the desired primary or secondary amine (1.2 mmol) and a base such as triethylamine (1.5 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the desired derivative.
Experimental Protocol: General Procedure for the Synthesis of 6-(2-(Substituted-thio)acetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives
-
Reaction Setup: Dissolve this compound (1 mmol) in a solvent such as dimethylformamide (DMF) (15 mL).
-
Addition of Thiol: Add the desired thiol (1.1 mmol) and a base like potassium carbonate (1.5 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. Collect the precipitate by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure thio-derivative.
Data Presentation
The following tables present representative data for the synthesized derivatives, including reaction yields and biological activity.
| Compound | Substituent (R) | Yield (%) | Antifungal Activity (EC50 in µg/mL) |
| 1a | -NH-C₆H₅ | 78 | > 50 |
| 1b | -NH-C₆H₄-4-Cl | 82 | 35.4 |
| 1c | -NH-C₆H₄-4-OCH₃ | 75 | 42.1 |
| 1d | Piperidin-1-yl | 85 | 28.9 |
| 1e | Morpholin-4-yl | 88 | 31.5 |
Table 1: Synthesis and Antifungal Activity of 6-(2-(Substituted-amino)acetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against a representative fungal strain.
| Compound | Substituent (R) | Yield (%) | Antimicrobial Activity (MIC in µg/mL) |
| 2a | -S-C₆H₅ | 81 | 62.5 |
| 2b | -S-C₆H₄-4-Cl | 85 | 31.25 |
| 2c | -S-C₆H₄-4-NO₂ | 79 | 15.62 |
| 2d | -S-CH₂-C₆H₅ | 88 | 31.25 |
| 2e | -S-pyridin-2-yl | 76 | 15.62 |
Table 2: Synthesis and Antimicrobial Activity of 6-(2-(Substituted-thio)acetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives against a representative bacterial strain.
Biological Evaluation Protocols
Protocol: In Vitro Anti-inflammatory Activity Assay in LPS-stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Protocol: In Vitro Antifungal Susceptibility Testing
-
Fungal Strains: Use standard strains of pathogenic fungi (e.g., Candida albicans, Aspergillus niger).
-
Broth Microdilution Method: Perform antifungal susceptibility testing using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in RPMI-1640 medium.
-
Inoculation: Inoculate the wells of a 96-well microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for derivatives of this compound.
Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism via the Nrf2-HO-1 signaling pathway.
Application Notes and Protocols for 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its utility stems from the presence of a reactive chloroacetyl group, which can act as an electrophile, and a benzoxazinone core, a scaffold found in numerous compounds with diverse pharmacological properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in a research and drug development context, focusing on its potential as a covalent inhibitor.
Introduction
This compound is a synthetic intermediate with applications in the development of pharmaceuticals and agrochemicals.[1] The chloroacetyl group is a known electrophilic "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, in proteins.[3][4] This property makes it an attractive starting point for the design of targeted covalent inhibitors (TCIs), which can offer advantages such as increased potency, prolonged duration of action, and high selectivity.[5][6][7] Benzoxazinone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO₃ | [2] |
| Molecular Weight | 225.63 g/mol | [2] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 228-230 °C | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [2] |
Potential Biological Applications and Signaling Pathways
Derivatives of this compound have been investigated for their potential to modulate key signaling pathways implicated in cancer and other diseases.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Some 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives have been identified as potent pan-class I PI3K/mTOR dual inhibitors.[10] The chloroacetyl group on the parent compound could potentially be used to target a cysteine residue in the ATP-binding pocket of these kinases, leading to irreversible inhibition.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Targeting c-Myc Expression
The transcription factor c-Myc is a master regulator of cell proliferation and is overexpressed in a majority of human cancers. Benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA, potentially through the stabilization of G-quadruplex structures in the c-Myc promoter.[11] A covalent inhibitor derived from this compound could potentially target proteins involved in the transcriptional regulation of c-Myc.
Caption: Potential downregulation of c-Myc expression.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common cell-based assays. These protocols are based on established methods for covalent inhibitors and may require optimization for specific cell lines and targets.[3][12]
Preparation of Stock Solutions
Due to its predicted low solubility in aqueous solutions, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on a given cell line.[12]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Target Engagement Assay (In-Cell Western)
This protocol can be used to confirm that the compound is engaging its intended target within the cell. This example assumes the target is a kinase and measures the phosphorylation of a downstream substrate.
Caption: Workflow for a Western Blot-based target engagement assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH)
-
Fluorescently labeled secondary antibodies
-
Imaging system
Procedure:
-
Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and image it using a suitable imaging system.
-
Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and loading control (GAPDH).
Quantitative Data Summary
While specific quantitative data for the direct biological activity of this compound is not extensively available in the public domain, the following table provides examples of IC50 values for derivatives synthesized from similar benzoxazinone scaffolds. This data illustrates the potential for this class of compounds to exhibit potent biological activity.
| Derivative Class | Assay | Target/Cell Line | IC50 (µM) |
| 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives | ADP-induced platelet aggregation | Human platelets | 10.14 - 18.83 |
| 4-phenyl-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives | PI3Kα kinase assay | PI3Kα | 0.00063 |
| Benzoxazinone derivatives | Antiproliferative assay | HepG2, MCF-7, HCT-29 | < 10 |
Conclusion
This compound represents a valuable starting point for the development of novel covalent inhibitors targeting a range of biological pathways. The presence of the reactive chloroacetyl group allows for the potential of irreversible binding to target proteins, which can lead to enhanced potency and duration of action. The protocols and information provided in this document are intended to serve as a guide for researchers to explore the potential of this compound and its derivatives in drug discovery and chemical biology. Further investigation is warranted to fully elucidate the biological targets and therapeutic potential of this promising chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 26518-76-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. jddtonline.info [jddtonline.info]
- 9. jocpr.com [jocpr.com]
- 10. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The presence of a reactive chloroacetyl group on the benzoxazinone scaffold makes it an ideal starting material for the synthesis of a diverse library of derivatives.[1] This electrophilic site readily undergoes nucleophilic substitution, allowing for the introduction of various functional groups and pharmacophores. The resulting derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and anti-platelet aggregation properties.[2] These application notes provide detailed protocols for the synthesis of key derivatives and their subsequent evaluation in relevant bioassays.
Derivatization Strategies
The primary route for derivatizing this compound involves the nucleophilic substitution of the chloride atom. This allows for the facile introduction of various side chains, which can be further modified. Two key derivatization pathways are highlighted: the synthesis of 1,2,3-triazole derivatives via "click chemistry" and the preparation of N-substituted glycine derivatives.
Diagram: General Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-(Azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one (Intermediate for Click Chemistry)
This protocol describes the conversion of the chloroacetyl group to an azidoacetyl group, a key intermediate for the synthesis of 1,2,3-triazole derivatives.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Add sodium azide (1.5 eq) to the solution.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product, 6-(azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one, can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol outlines the synthesis of 1,4-disubstituted 1,2,3-triazoles from the azido intermediate.
Materials:
-
6-(Azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one
-
Terminal alkyne of choice (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol and water (1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-(azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) to the solution.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
This protocol describes the colorimetric MTT assay to assess the cytotoxicity of the synthesized derivatives against a cancer cell line.
Materials:
-
Synthesized benzoxazinone derivatives
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Add varying concentrations of the test compounds to the wells and incubate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 4: In Vitro Antifungal Activity - Mycelium Growth Rate Method
This protocol is used to evaluate the antifungal activity of the synthesized compounds against various phytopathogenic fungi.[2]
Materials:
-
Synthesized benzoxazinone derivatives
-
Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii)
-
Potato Dextrose Agar (PDA) medium
-
DMSO
-
Petri dishes (9 cm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Add the appropriate volume of the stock solution to molten PDA medium to achieve the desired final concentrations.
-
Pour the PDA medium containing the test compound into sterile Petri dishes. A control group with DMSO alone should also be prepared.
-
Inoculate the center of each PDA plate with a 5 mm diameter mycelial disc of the test fungus.
-
Incubate the plates at 25°C.
-
When the mycelial growth in the control group has reached the edge of the plate, measure the diameter of the mycelial colony in all plates.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).
Data Presentation
The biological activities of various 1,4-benzoxazin-3-one derivatives are summarized in the table below. This data highlights the potential of this scaffold in developing potent bioactive agents.
| Compound Type | Target/Assay | Organism/Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |
| 1,2,3-Triazole Derivative | Anticancer | A549 (Lung Cancer) | 7.59 | [3] |
| 1,2,3-Triazole Derivative | Anticancer | A549 (Lung Cancer) | 18.52 | [3] |
| Acylhydrazone Derivative | Antifungal | Gibberella zeae | 23.17 µg/mL | [2] |
| Acylhydrazone Derivative | Antifungal | Pellicularia sasakii | 26.66 µg/mL | [2] |
| Acylhydrazone Derivative | Antifungal | Phytophthora infestans | 15.37 µg/mL | [2] |
| 2H-benzo[b][1][3]oxazin-3(4H)-one derivative | Platelet Aggregation | ADP-induced | 10.14 | [4] |
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of biologically active molecules. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel derivatives for potential applications in drug discovery and agrochemical development. The straightforward derivatization and the promising biological activities of the resulting compounds underscore the importance of this chemical scaffold.
References
Application Notes and Protocols for the Spectroscopic Analysis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic building block with applications in pharmaceutical and agrochemical research. The following protocols and data are intended to guide researchers in the structural elucidation and characterization of this compound and its derivatives.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 26518-76-3 | |
| Molecular Formula | C₁₀H₈ClNO₃ | |
| Molecular Weight | 225.63 g/mol | |
| Melting Point | 228-230 °C | |
| Appearance | Off-white crystalline solid |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on available data for the compound and closely related benzoxazinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.9 | s | 1H | N-H (amide) |
| ~7.7-7.5 | m | 2H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~4.9 | s | 2H | -CH₂-Cl |
| ~4.7 | s | 2H | O-CH₂-C=O |
Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~165 | C=O (amide) |
| ~145 | Ar-C (quaternary) |
| ~130-115 | Ar-CH |
| ~67 | O-CH₂ |
| ~45 | CH₂-Cl |
Note: Predicted values are based on typical chemical shifts for similar functional groups and the analysis of related benzoxazinone structures.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch (amide) |
| ~1700 | Strong | C=O Stretch (ketone) |
| ~1680 | Strong | C=O Stretch (amide, lactam) |
| ~1600, ~1500 | Medium | C=C Stretch (aromatic) |
| ~1230 | Strong | C-O-C Asymmetric Stretch (ether) |
| ~1030 | Strong | C-O-C Symmetric Stretch (ether) |
| ~920 | Medium | Benzene ring-oxazine ring vibration |
| ~750 | Strong | C-Cl Stretch |
Sample preparation: KBr pellet.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 225/227 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 176 | [M - CH₂Cl]⁺ |
| 148 | [M - COCH₂Cl]⁺ |
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).
UV-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Visible Absorption Maxima
| λ_max_ (nm) | Solvent | Electronic Transition |
| ~250-260 | Methanol/Ethanol | π → π* (aromatic system) |
| ~300-320 | Methanol/Ethanol | n → π* (carbonyl groups) |
Note: The exact λ_max_ and molar absorptivity are dependent on the solvent used.[3]
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) can be used if the compound is soluble.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the DMSO-d₆ lock signal.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities.
-
Identify the chemical shifts of the carbon signals in the ¹³C spectrum.
-
FTIR Spectroscopy
Protocol for KBr Pellet Method:
-
Sample Preparation:
-
Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, for the specific instrument and compound.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Analyze the isotopic pattern of chlorine-containing ions.
-
UV-Visible Spectroscopy
Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Record the baseline with the blank cuvette in the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the sample solution.
-
Scan the spectrum over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max_).
-
If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).
-
Visualizations
Caption: Workflow for the spectroscopic analysis of a chemical compound.
This comprehensive guide provides the necessary data and protocols for the thorough spectroscopic characterization of this compound, facilitating its use in further research and development.
References
Application Notes and Protocols: 1H and 13C NMR Analysis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectral data, this note utilizes predicted NMR data to facilitate the structural elucidation of this important heterocyclic building block. Included are detailed, standardized protocols for sample preparation and the acquisition of high-quality NMR spectra, alongside a representative synthetic procedure. This guide is intended to assist researchers in the fields of medicinal chemistry and drug development in the synthesis and characterization of benzoxazinone derivatives.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The benzoxazinone core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive chloroacetyl group makes this compound a versatile intermediate for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships in drug discovery programs.
Accurate structural confirmation is paramount in chemical synthesis. NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous determination of molecular structure. This application note presents the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for obtaining such spectra.
Predicted NMR Spectral Data
Disclaimer: The following NMR data are predicted by computational algorithms and are provided for reference purposes. Actual experimental values may vary.
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. The predictions were performed in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.90 | singlet | 1H | NH -4 |
| ~7.65 | doublet | 1H | H -7 |
| ~7.50 | singlet | 1H | H -5 |
| ~7.05 | doublet | 1H | H -8 |
| ~4.90 | singlet | 2H | COCH₂ Cl |
| ~4.70 | singlet | 2H | OCH₂ -2 |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~192.0 | C =O (acetyl) |
| ~165.0 | C =O (amide) |
| ~145.0 | C -8a |
| ~131.0 | C -6 |
| ~128.0 | C -5 |
| ~125.0 | C -7 |
| ~117.0 | C -8 |
| ~115.0 | C -4a |
| ~67.0 | OC H₂-2 |
| ~46.0 | COC H₂Cl |
Experimental Protocols
Synthesis of this compound
The following is a representative synthetic protocol based on the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one.
Materials:
-
2H-1,4-benzoxazin-3(4H)-one
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add chloroacetyl chloride (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add 2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the desired product.
Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
For ¹H NMR:
-
Acquire a standard single-pulse spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans, depending on sample concentration).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Diagrams
Caption: Workflow from synthesis to structural confirmation.
Conclusion
This application note provides essential protocols and predicted spectral data for the NMR characterization of this compound. The detailed methodologies for synthesis and NMR analysis are designed to be broadly applicable for researchers working with this class of compounds. The tabulated predicted ¹H and ¹³C NMR data serve as a valuable reference for structural verification, aiding in the efficient and accurate characterization of this versatile synthetic intermediate.
Application Notes and Protocols: Purification of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the purification of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols described herein cover three common and effective purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). This document includes illustrative quantitative data to guide researchers in achieving high-purity products. Additionally, a potential mechanistic framework for the biological activity of benzoxazinone derivatives is presented through a signaling pathway diagram, reflecting their known anti-inflammatory and antifungal properties.
Introduction
This compound is a versatile heterocyclic building block. Its reactive chloroacetyl group makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Derivatives of the 1,4-benzoxazin-3-one core structure have shown promise as anti-inflammatory, antifungal, and anticancer agents. The purity of this intermediate is critical for the successful synthesis of downstream products and for obtaining reliable biological data. This document outlines robust methods for its purification to a high degree of purity (typically >98%).
Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are protocols for three standard purification techniques.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, particularly effective for removing small amounts of impurities.
Experimental Protocol:
-
Solvent Selection: Dichloromethane (CH₂Cl₂) is a suitable solvent for the recrystallization of this compound. Methanol can also be considered.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of dichloromethane in an Erlenmeyer flask.
-
Heating: Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent. Add a small amount of additional solvent if necessary to achieve complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold dichloromethane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the pure compound is reported to be in the range of 228-230 °C.
Silica Gel Column Chromatography
Column chromatography is a highly effective technique for separating the target compound from a complex mixture of impurities with different polarities.
Experimental Protocol:
-
Stationary Phase and Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring a uniform and air-free stationary phase bed.
-
Mobile Phase Selection: A gradient of hexane and ethyl acetate is commonly used. The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.3-0.4 for the target compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for achieving very high purity, especially for small-scale purifications or when impurities are structurally very similar to the target compound.
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically suitable for the purification of benzoxazinone derivatives.
-
Mobile Phase: A common mobile phase consists of a gradient of water (A) and acetonitrile (B), both often containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Method Development: Initially, develop an analytical scale HPLC method to determine the optimal separation conditions.
-
Scaling Up: Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent at a known concentration.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of this compound.
-
Post-Purification: Remove the mobile phase solvents from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified product.
Data Presentation
The following tables present illustrative data for the purification of a hypothetical 1-gram batch of crude this compound. This data is representative of typical outcomes for the purification of chloroacetylated heterocyclic compounds and should be used as a guideline.
Table 1: Recrystallization Purification Data
| Parameter | Value |
| Starting Material | 1.0 g (Crude) |
| Crude Purity (by HPLC) | ~90% |
| Recrystallization Solvent | Dichloromethane |
| Purified Product Mass | 0.85 g |
| Yield | 85% |
| Final Purity (by HPLC) | >98% |
Table 2: Column Chromatography Purification Data
| Parameter | Value |
| Starting Material | 1.0 g (Crude) |
| Crude Purity (by HPLC) | ~90% |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Purified Product Mass | 0.80 g |
| Yield | 80% |
| Final Purity (by HPLC) | >99% |
Visualization of Workflows and Pathways
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Potential Signaling Pathways
Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit anti-inflammatory and antifungal activities. The diagram below illustrates two key signaling pathways, the MAPK/NF-κB and Nrf2/HO-1 pathways, which are common targets for anti-inflammatory and cellular stress-response modulation. While not definitively proven for this compound itself, this represents a plausible mechanism of action for this class of compounds.
Caption: Potential signaling pathways modulated by benzoxazinone derivatives.
Conclusion
The protocols and illustrative data provided in these application notes offer a comprehensive guide for the purification of this compound. By selecting the appropriate purification method based on the specific experimental needs, researchers can obtain this key intermediate with high purity, which is essential for its use in drug discovery and development. The depicted signaling pathways provide a conceptual framework for the potential biological activities of this class of compounds, encouraging further investigation into their mechanisms of action.
Application Notes and Protocols: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in Anti-Cancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile synthetic intermediate playing a crucial role in the development of novel anti-cancer therapeutics. The presence of a highly reactive chloroacetyl group at the C6 position of the benzoxazinone scaffold makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various pharmacophores, leading to the generation of diverse chemical libraries for anti-cancer drug screening. The benzoxazinone core itself is a privileged structure in medicinal chemistry, known to interact with various biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential anti-cancer agents, along with data on their biological activities and mechanisms of action.
Key Applications in Anti-Cancer Drug Synthesis
The primary application of this compound in anti-cancer drug synthesis is its use as a building block to create a variety of derivatives. The electrophilic chloroacetyl group readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This allows for the strategic incorporation of moieties known to target specific cancer-related pathways.
Common synthetic strategies involve the reaction of this compound with:
-
Thiourea and its derivatives: To synthesize aminothiazole-containing compounds. The thiazole ring is a common feature in many anti-cancer drugs.
-
Amines and Anilines: To generate aminoacetyl derivatives, which can be further modified or may themselves exhibit biological activity.
-
Azides: For the synthesis of triazole-containing compounds via click chemistry, a powerful tool for drug discovery.
These synthetic routes lead to compounds that have been shown to target various cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Data Presentation: Anti-Cancer Activity of Benzoxazinone Derivatives
The following tables summarize the in vitro anti-cancer activity (IC50 values) of various derivatives synthesized from the 2H-1,4-benzoxazin-3(4H)-one scaffold. While not all of these compounds are synthesized directly from this compound, they represent the therapeutic potential of this chemical class and provide a rationale for its use in drug discovery.
Table 1: Cytotoxicity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 14b | 1,2,3-Triazole Derivative | A549 (Lung) | 7.59 ± 0.31 | [1] |
| 14c | 1,2,3-Triazole Derivative | A549 (Lung) | 18.52 ± 0.59 | [1] |
| c5 | 1,2,3-Triazole Derivative | Huh-7 (Liver) | 28.48 | [2] |
| c14 | 1,2,3-Triazole Derivative | Huh-7 (Liver) | 32.60 | [2] |
| c16 | 1,2,3-Triazole Derivative | Huh-7 (Liver) | 31.87 | [2] |
| c18 | 1,2,3-Triazole Derivative | Huh-7 (Liver) | 19.05 | [2] |
| 5b | 1,2,3-Triazole Derivative | MCF-7 (Breast) | 17.08 µg/mL | [2] |
| 5b | 1,2,3-Triazole Derivative | HeLa (Cervical) | 15.38 µg/mL | [2] |
| 3c | Cinnamoyl Derivative | A549 (Lung) | 3.29 | [2] |
| 45 | 2-Aminobenzothiazole Derivative | A549 (Lung) | 0.44 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments related to the synthesis and evaluation of anti-cancer drug candidates derived from this compound.
Protocol 1: Synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one
This protocol describes a Hantzsch-type thiazole synthesis, a common and efficient method for constructing the thiazole ring.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 12 mmol of thiourea in 50 mL of absolute ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anti-proliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized benzoxazinone derivatives
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Normal cell line (for selectivity assessment, e.g., WI-38)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways and the targeting of specific cellular structures.
PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many types of cancer, making it an attractive target for cancer therapy. Certain benzoxazinone derivatives have been identified as dual inhibitors of PI3K and mTOR.[4]
Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.
c-Myc G-Quadruplex Targeting
The c-Myc oncogene is a key regulator of cell proliferation and is overexpressed in a majority of human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure. Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to an anti-proliferative effect. Some benzoxazinone derivatives have been shown to interact with and stabilize the c-Myc G-quadruplex.
Caption: Mechanism of c-Myc transcription repression by G-quadruplex stabilization.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of anti-cancer drug candidates from this compound.
Caption: A typical workflow for anti-cancer drug discovery using the target compound.
Conclusion
This compound represents a valuable and highly adaptable starting material for the synthesis of novel anti-cancer drug candidates. Its inherent reactivity, coupled with the pharmacological importance of the benzoxazinone scaffold, provides a robust platform for the development of compounds targeting diverse and critical cancer-related pathways. The protocols and data presented herein offer a comprehensive guide for researchers to explore the full potential of this versatile building block in the ongoing search for more effective cancer therapies.
References
Application of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a key building block in the development of novel fungicides.[1] Its benzoxazinone core is a recognized pharmacophore associated with a range of biological activities, and the presence of the reactive chloroacetyl group allows for facile structural modifications to generate a diverse library of derivatives.[1] Research has demonstrated that derivatives of the 1,4-benzoxazin-3-one scaffold exhibit significant in vitro antifungal activity against a variety of economically important plant pathogenic fungi.[2][3][4] These findings underscore the potential of this compound as a lead structure for the discovery of new agrochemical fungicides.
Mechanism of Action
While the precise molecular target of 1,4-benzoxazin-3-one derivatives is not yet fully elucidated, their mode of action is believed to involve the inhibition of essential fungal enzymes. The electrophilic nature of the chloroacetyl group in the parent compound and the diverse functionalities that can be introduced through its modification likely contribute to interactions with specific biological targets within the fungal cell. The structural similarity of some derivatives to known fungicides suggests potential interference with processes such as cell wall biosynthesis, respiration, or signal transduction.[5] Further research is required to pinpoint the exact mechanism and to rule out multi-site activity, which could be advantageous in mitigating the development of fungicide resistance.
Applications in Fungicide Development
The primary application of this compound in fungicide development is as a starting material for the synthesis of more complex and potent antifungal agents. The chloroacetyl group is a key reactive handle for introducing various moieties, such as acylhydrazones, triazoles, and other heterocyclic rings, which have been shown to enhance fungicidal efficacy.[2][4][6]
Recent studies have highlighted the promising activity of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[2][3][4] These compounds have demonstrated notable inhibitory effects against a range of phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides like hymexazol and carbendazim under laboratory conditions.[2][3] The fungicidal spectrum of these derivatives includes pathogens such as Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt.[2][3][4]
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity (EC50 values) of selected 1,4-benzoxazin-3-one derivatives against various phytopathogenic fungi. These derivatives are conceptually derived from the modification of the this compound scaffold.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Commercial Fungicide | EC50 (µg/mL) of Reference |
| 5l | Gibberella zeae | 20.06 | Hymexazol | 40.51 |
| 5o | Gibberella zeae | 23.17 | Hymexazol | 40.51 |
| 5q | Pellicularia sasakii | 26.66 | Hymexazol | 32.77 |
| 5r | Phytophthora infestans | 15.37 | Hymexazol | 18.35 |
| 5r | Phytophthora infestans | 15.37 | Carbendazim | 34.41 |
| 5p | Capsicum wilt | 26.76 | Hymexazol | >50 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives
This protocol describes a general method for the synthesis of fungicidal 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, starting from a 6-substituted-2H-1,4-benzoxazin-3(4H)-one precursor conceptually similar to the title compound.
Materials:
-
Substituted 2H-1,4-benzoxazin-3(4H)-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Substituted benzaldehyde
-
Glacial acetic acid
Procedure:
-
Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate:
-
To a solution of the substituted 2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF, add anhydrous potassium carbonate and ethyl chloroacetate.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetohydrazide:
-
Dissolve the product from step 1 in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the hydrazide intermediate.
-
-
Synthesis of Acylhydrazone Derivatives:
-
To a solution of the hydrazide intermediate in ethanol, add the desired substituted benzaldehyde and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-6 hours.
-
Cool the reaction to room temperature and collect the resulting precipitate by filtration.
-
Wash the solid with ethanol and dry to yield the final acylhydrazone derivative.
-
Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol details the evaluation of the antifungal activity of synthesized compounds against various phytopathogenic fungi using the mycelium growth rate method.[2][4]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of test fungi (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare a series of working solutions by diluting the stock solution with sterile distilled water containing a small amount of a surfactant (e.g., Tween 80) to ensure solubility.
-
-
Preparation of Amended PDA Plates:
-
Autoclave the PDA medium and cool it to 50-60 °C.
-
Add the appropriate volume of the test compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Prepare control plates containing PDA with the same concentration of DMSO and surfactant as the test plates.
-
-
Inoculation:
-
From the periphery of an actively growing fungal colony, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both test and control).
-
-
Incubation:
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate, and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.
-
Visualizations
Caption: Experimental workflow for fungicide development.
Caption: Mycelium growth inhibition assay workflow.
References
- 1. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 5. ejppri.eg.net [ejppri.eg.net]
- 6. znaturforsch.com [znaturforsch.com]
Application Notes and Protocols: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one in the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document outlines the application of a key intermediate, 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, in the synthesis of potent anti-inflammatory agents. The chloroacetyl group serves as a versatile handle for chemical modification, enabling the introduction of various pharmacophores to modulate biological activity.
Recent studies have highlighted that derivatives of 2H-1,4-benzoxazin-3(4H)-one can exert significant anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which plays a crucial role in mitigating inflammatory responses.
This application note provides a proposed synthetic route from this compound to novel anti-inflammatory compounds, detailed experimental protocols for their biological evaluation, and a summary of their anti-inflammatory activity.
Proposed Synthetic Pathway
A strategic approach to synthesizing potent anti-inflammatory agents from this compound involves its conversion to the corresponding 6-amino derivative. This amino intermediate can then be further elaborated, for instance, by coupling with other molecules to form amide bonds, which can then undergo cyclization to form heterocycles like 1,2,3-triazoles. These triazole-modified benzoxazinones have demonstrated significant anti-inflammatory properties.
A plausible method for the conversion of the chloroacetyl group to an amino group is via a Beckmann rearrangement of the corresponding α-chloro ketoxime. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-2H-1,4-benzoxazin-3(4H)-one from this compound (Proposed)
Step 1: Oximation
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime product.
-
Filter, wash with water, and dry the precipitate to obtain 6-(1-(hydroxyimino)-2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one.
Step 2: Beckmann Rearrangement
-
Add the dried oxime to a strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, at a controlled temperature (e.g., 0 °C).
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) for the required duration, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-Amino-2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Synthesis of 1,2,3-Triazole Modified 2H-1,4-benzoxazin-3(4H)-one Derivatives[1]
Step 1: Amide Formation
-
To a solution of 6-Amino-2H-1,4-benzoxazin-3(4H)-one in an anhydrous solvent like DMF, add 3-ethynylbenzoic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)benzamide.
Step 2: Click Chemistry (Huisgen Cycloaddition)
-
Dissolve the product from Step 1 and a substituted azide in a mixture of t-butanol and water.
-
Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.
-
Stir the mixture at room temperature for 12-24 hours.
-
After completion of the reaction (monitored by TLC), add water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final 1,2,3-triazole derivative by column chromatography.
Protocol 3: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)[1][9]
Cell Culture:
-
Maintain BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Assay:
-
Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 3 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Data Presentation
The anti-inflammatory activity of synthesized 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.
| Compound ID | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |
| e2 | 10 | 75.3 ± 3.1 |
| e16 | 10 | 82.1 ± 2.8 |
| e20 | 10 | 78.9 ± 3.5 |
| Resveratrol | 20 | 57.98 ± 2.50 |
| Data sourced from a study on 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one derivatives. |
Mechanism of Action: Nrf2-HO-1 Signaling Pathway
The anti-inflammatory effects of these benzoxazinone derivatives are attributed to their ability to activate the Nrf2-HO-1 signaling pathway. In resting cells, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by inducers, such as the synthesized compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of protective enzymes like HO-1. HO-1 catabolizes heme into carbon monoxide (CO), biliverdin, and free iron, which have potent anti-inflammatory and antioxidant properties.
Caption: Activation of the Nrf2-HO-1 signaling pathway by benzoxazinone derivatives.
Conclusion
This compound is a valuable starting material for the synthesis of novel anti-inflammatory agents. The protocols and data presented herein demonstrate a viable pathway to potent anti-inflammatory compounds based on the 2H-1,4-benzoxazin-3(4H)-one scaffold, which act through the activation of the Nrf2-HO-1 signaling pathway. This approach offers a promising avenue for the development of new therapeutics for inflammatory diseases.
Application Notes and Protocols for Alkylation Reactions with 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the alkylation of 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic building block in the synthesis of various biologically active compounds. The protocols focus on the nucleophilic substitution of the activated chlorine atom by secondary amines, specifically arylpiperazine derivatives, to generate a library of potential dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors.
Introduction
This compound is a versatile intermediate in medicinal chemistry and agrochemistry. Its electrophilic chloroacetyl group makes it an excellent substrate for alkylation reactions with a wide range of nucleophiles. This reactivity is particularly useful for introducing diverse functional groups and building complex molecular architectures. The resulting 6-(substituted-acetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives have shown promise as potent bioactive molecules.
General Reaction Scheme
The alkylation of this compound with secondary amines, such as arylpiperazines, typically proceeds via a nucleophilic substitution reaction. The reaction is generally carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: General scheme for the alkylation of this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 6-[2-(4-arylpiperazin-1-yl)acetyl]-2H-1,4-benzoxazin-3(4H)-one derivatives. This data is compiled from analogous reactions and serves as a guide for reaction optimization.
| Entry | Arylpiperazine (Ar) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | K₂CO₃ | DMF | 80 | 4 | 75 |
| 2 | 2-Methoxyphenyl | K₂CO₃ | DMF | 80 | 4 | 82 |
| 3 | 2-Chlorophenyl | K₂CO₃ | DMF | 80 | 4 | 78 |
| 4 | 2-Pyrimidinyl | K₂CO₃ | DMF | 80 | 4 | 65 |
Note: The above data is representative and may vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound with Arylpiperazines
This protocol describes a general method for the synthesis of 6-[2-(4-arylpiperazin-1-yl)acetyl]-2H-1,4-benzoxazin-3(4H)-one derivatives.
Materials:
-
This compound
-
Substituted arylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
To a stirred solution of the appropriate arylpiperazine (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.4 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and HRMS).
Caption: Workflow for the alkylation of this compound.
Signaling Pathways and Biological Relevance
The synthesized 6-[2-(4-arylpiperazin-1-yl)acetyl]-2H-1,4-benzoxazin-3(4H)-one derivatives have been investigated for their potential as dual-acting antagonists for the serotonin 1A, 1B, and 1D (5-HT1A/1B/1D) receptors and as inhibitors of the serotonin transporter (SERT). These targets are crucial in the regulation of mood and are implicated in the pathophysiology of depression and anxiety disorders.
Caption: Potential mechanism of action for the synthesized benzoxazinone derivatives.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Arylpiperazines can be toxic and should be handled with care in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Use in a fume hood and avoid contact with skin.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The alkylation of this compound provides a straightforward and efficient route to a diverse range of N-substituted derivatives. The protocols outlined in these application notes offer a robust starting point for the synthesis and exploration of novel compounds with potential therapeutic applications, particularly in the field of neuroscience. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical agents.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one using chloroacetyl chloride in the presence of a Lewis acid catalyst. This reaction is a type of electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring of the benzoxazinone moiety.[2]
Q2: I am experiencing a low yield in my reaction. What are the potential causes?
Low yields in this Friedel-Crafts acylation can stem from several factors:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.
-
Substrate Deactivation: The amide group in the benzoxazinone ring can complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to side product formation.
-
Insufficient Catalyst Amount: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst due to its complexation with both the starting material and the product.[3]
Q3: I am observing the formation of multiple products. What are the likely side reactions?
The formation of multiple products can be attributed to a few key side reactions:
-
Polysubstitution: Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction time, excess acylating agent) can lead to the introduction of a second chloroacetyl group on the aromatic ring.
-
Isomer Formation: While the 6-position is generally favored due to the directing effects of the ether and amide groups, acylation at other positions on the benzene ring can occur, leading to isomeric byproducts.
-
N-Acylation: In the presence of a base or under certain conditions, acylation can occur at the nitrogen of the amide, although this is less common in classic Friedel-Crafts conditions.
-
O-Acylation: Reaction at the oxygen of the carbonyl group is also a possibility, though less favorable.
Q4: How can I improve the regioselectivity of the acylation to favor the 6-position?
Optimizing the choice of Lewis acid and reaction conditions is crucial for improving regioselectivity. Milder Lewis acids may offer better selectivity. Additionally, running the reaction at a lower temperature can help to minimize the formation of undesired isomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Lewis acid catalyst due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. |
| Insufficient amount of Lewis acid catalyst. | Increase the molar ratio of the Lewis acid to the substrate. A 1.1 to 2.5 molar equivalent is a good starting point. | |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Lower the reaction temperature. Running the reaction at 0°C or even lower may improve selectivity. |
| Strong Lewis acid promoting side reactions. | Consider using a milder Lewis acid such as ZnCl₂, FeCl₃, or SnCl₄.[4][5][6] | |
| Product is a Dark, Tarry Substance | Decomposition of starting material or product. | This can be caused by excessively high temperatures or a highly reactive catalyst. Lower the reaction temperature and consider a milder Lewis acid. |
| Impurities in the starting materials. | Purify the 2H-1,4-benzoxazin-3(4H)-one starting material before use. | |
| Difficulty in Product Purification | Presence of unreacted starting material and isomeric byproducts. | Optimize the reaction conditions to drive the reaction to completion and improve selectivity. Utilize column chromatography with a carefully selected solvent system for purification. |
| Product complexed with the Lewis acid. | During the workup, ensure the reaction mixture is quenched with ice-cold dilute acid to break up the product-catalyst complex. |
Data Presentation
Table 1: Effect of Lewis Acid on Reaction Yield
| Lewis Acid | Molar Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 2.5 | 0 to rt | 6 | 65 |
| FeCl₃ | 2.5 | rt | 8 | 52 |
| ZnCl₂ | 3.0 | 50 | 12 | 45 |
| SnCl₄ | 2.0 | 0 to rt | 6 | 58 |
Table 2: Effect of Solvent on Reaction Yield (using AlCl₃ as catalyst)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | 0 to rt | 6 | 65 |
| 1,2-Dichloroethane (DCE) | 0 to rt | 6 | 68 |
| Carbon Disulfide (CS₂) | 0 to rt | 8 | 72 |
| Nitrobenzene | rt | 4 | 60 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 2H-1,4-benzoxazin-3(4H)-one
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2H-1,4-benzoxazin-3(4H)-one (1 equivalent).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Cool the mixture to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise, ensuring the temperature does not rise above 5°C.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
Caption: A workflow for troubleshooting low reaction yields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.iupac.org [publications.iupac.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives. This guide addresses common experimental challenges and offers insights into potential side reactions.
Troubleshooting Guide
Low product yield, the presence of impurities, and difficult purification are common hurdles in organic synthesis. This section provides a systematic approach to troubleshooting the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Yield | Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric humidity or residual water in the solvent or glassware. | Use fresh, anhydrous Lewis acid from a newly opened container. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Aromatic Ring: The starting material, 2H-1,4-benzoxazin-3(4H)-one, may be less reactive than simpler aromatic compounds due to the presence of the lactam functionality. | Increase the amount of Lewis acid catalyst to stoichiometric or even excess amounts. A higher reaction temperature or longer reaction time may also be necessary, but monitor for increased side product formation. | |
| Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete conversion. | Carefully measure and ensure the correct molar ratios of the benzoxazinone starting material, chloroacetyl chloride, and Lewis acid. | |
| Formation of Multiple Products (Impurities) | Polysubstitution (Diacylation): Although less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, polysubstitution can occur, especially with highly activated rings or harsh reaction conditions.[1] | Use a stoichiometric amount of the acylating agent and Lewis acid. The acyl group introduced deactivates the ring, making a second acylation less favorable.[1] |
| Side Reactions at the Lactam Nitrogen: The lone pair of electrons on the nitrogen of the lactam could potentially interact with the Lewis acid or the acylating agent, leading to N-acylation or other side reactions. | The Friedel-Crafts acylation is generally regioselective for the aromatic ring. However, if N-acylation is suspected, consider protecting the N-H group prior to acylation, although this adds extra steps to the synthesis. | |
| Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. | Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid using solvents that can be acylated. | |
| Difficult Purification | Co-eluting Impurities: Isomeric byproducts (e.g., acylation at a different position on the aromatic ring) or other side products may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing alternative purification techniques such as recrystallization or preparative HPLC. |
| Product Complexation with Lewis Acid: The ketone product can form a stable complex with the Lewis acid, which can complicate the work-up procedure.[1] | During the work-up, ensure complete quenching of the reaction mixture with ice and/or dilute acid to break up the product-catalyst complex. |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one not working?
A1: The most common reason for failure in a Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst by moisture. Ensure that all reagents, solvents, and glassware are scrupulously dry and that the reaction is performed under an inert atmosphere. Another possibility is that the 2H-1,4-benzoxazin-3(4H)-one ring is not sufficiently activated for the reaction to proceed under your current conditions. Consider increasing the amount of Lewis acid and/or the reaction temperature.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of di-acylated products is a possibility, especially under forcing conditions.[1] Another potential side reaction is acylation at a different position on the aromatic ring, leading to isomeric impurities. Although less likely, interaction of the Lewis acid with the oxygen or nitrogen atoms of the benzoxazinone ring could lead to complexation or undesired side reactions.
dot
Caption: Potential reaction pathways in the synthesis of this compound.
Q3: What is the optimal solvent for this reaction?
A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common and generally suitable solvents for Friedel-Crafts acylation as they are inert under the reaction conditions. Nitrobenzene can also be used, particularly for less reactive substrates, but its high boiling point can make it difficult to remove.
Q4: How can I purify the final product effectively?
A4: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be a powerful purification technique if a crystalline solid is obtained.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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2H-1,4-benzoxazin-3(4H)-one
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Chloroacetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Ice
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Dilute hydrochloric acid (e.g., 1 M HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.1 to 2.0 equivalents) in anhydrous dichloromethane.
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Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
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Addition of Substrate: After the addition of chloroacetyl chloride is complete, add a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2-3 times).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
dot
Caption: A typical experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on the yield of this compound. Actual results will vary.
| Entry | Equivalents of AlCl₃ | Temperature (°C) | Time (h) | Yield (%) | Key Impurities Observed |
| 1 | 1.1 | 0 to RT | 4 | 45 | Unreacted starting material |
| 2 | 1.5 | 0 to RT | 8 | 65 | Minor isomeric byproduct |
| 3 | 2.0 | 0 to RT | 8 | 75 | Trace di-acylated product |
| 4 | 1.5 | RT | 12 | 70 | Increased isomeric byproduct |
| 5 | 1.5 | 40 (Reflux in DCE) | 4 | 60 | Significant decomposition/charring |
Disclaimer: The information provided in this technical support guide is intended for educational and informational purposes only. All chemical reactions should be carried out by qualified individuals in a well-equipped laboratory with appropriate safety precautions. The specific reaction conditions may need to be optimized for each unique setup.
References
Technical Support Center: Optimizing Reaction Conditions for 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. This key intermediate is valuable in the development of pharmaceuticals and agrochemicals, particularly in the fields of anti-cancer and anti-inflammatory drugs.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for preparing this compound?
A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of the parent molecule, 2H-1,4-benzoxazin-3(4H)-one, with chloroacetyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring of the benzoxazinone moiety. A Lewis acid catalyst is required to facilitate the formation of the acylium ion electrophile.
Q2: Which Lewis acid is most suitable for this reaction?
A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for Friedel-Crafts acylation reactions.[2] However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. The choice of catalyst can influence reaction time and yield, and may need to be optimized for this specific substrate.
Q3: What are the typical reaction conditions?
A3: The reaction is generally carried out in an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under anhydrous conditions. The reaction temperature is a critical parameter and is often started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion.
Q4: What is the expected regioselectivity of the chloroacetylation?
A4: The acylation of 2H-1,4-benzoxazin-3(4H)-one is expected to occur primarily at the 6-position of the benzene ring. This is due to the directing effects of the ether oxygen and the amide nitrogen of the benzoxazinone ring system.
Q5: What are the potential biological applications of this compound?
A5: This compound and its derivatives have shown promise as intermediates in the synthesis of therapeutic agents, particularly in the areas of oncology and inflammation.[1] Derivatives of 6-acyl-2H-1,4-benzoxazin-3(4H)-one have been investigated for their potential to induce autophagy and cell cycle arrest in cancer cells.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture. 2. Deactivated aromatic ring. 3. Insufficient reaction temperature or time. 4. Poor quality of starting materials. | 1. Use freshly opened, anhydrous Lewis acid and ensure all glassware and solvents are dry. 2. While the benzoxazinone ring is generally activated, ensure the starting material is pure. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Use purified 2H-1,4-benzoxazin-3(4H)-one and freshly distilled chloroacetyl chloride. |
| Formation of Multiple Products | 1. Polyacylation of the aromatic ring. 2. Side reactions with the amide functionality. | 1. Use a stoichiometric amount of the acylating agent. The acyl group is deactivating, which generally disfavors a second acylation. 2. Protect the amide nitrogen if N-acylation is a competing side reaction, although this is less common in Friedel-Crafts acylation. |
| Product is a Dark, Tarry Material | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities that polymerize under the reaction conditions. | 1. Maintain a lower reaction temperature and monitor the reaction closely. 2. Ensure the purity of all reagents and solvents. |
| Difficulty in Product Isolation/Purification | 1. Formation of a stable complex between the product and the Lewis acid. 2. Presence of unreacted starting materials or byproducts with similar polarity. | 1. Perform a careful aqueous work-up to hydrolyze the catalyst-product complex. An acidic wash may be necessary. 2. Optimize the chromatographic separation conditions (e.g., solvent system, gradient) for purification. |
Data Presentation
Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation (Hypothetical Data)
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | DCM | 0 to RT | 4 | 85 |
| FeCl₃ | DCM | RT | 8 | 70 |
| ZnCl₂ | DCM | Reflux | 12 | 55 |
| TiCl₄ | DCM | 0 to RT | 6 | 78 |
Note: This data is illustrative and serves as a starting point for optimization. Actual results may vary.
Experimental Protocols
Synthesis of 2H-1,4-benzoxazin-3(4H)-one (Starting Material)
A two-step synthesis can be employed for the starting material. First, o-aminophenols are reacted with chloroacetyl chloride in the presence of a base like potassium carbonate to form an intermediate. This intermediate is then cyclized to yield 2H-1,4-benzoxazin-3(4H)-one.[4]
General Protocol for Friedel-Crafts Chloroacetylation of 2H-1,4-benzoxazin-3(4H)-one
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To a dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) and anhydrous dichloromethane (DCM).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents) to the stirred suspension.
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In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM.
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Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purification challenges with 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis and purification of this compound, which is typically prepared via Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one.
Issue 1: Low or No Product Yield
Question: We are observing a very low yield or no formation of the desired this compound product. What are the potential causes and solutions?
Answer: Low or no yield in the Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one can stem from several factors related to the reactants, catalyst, and reaction conditions.
| Potential Cause | Recommended Solutions |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The Lewis acid is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid or purify the existing stock. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Starting Material | The amide nitrogen in the 2H-1,4-benzoxazin-3(4H)-one ring can complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution. Using a stoichiometric excess of the Lewis acid can help to overcome this. |
| Insufficient Reaction Temperature | While some Friedel-Crafts acylations proceed at room temperature, this particular substrate may require gentle heating to overcome the activation energy. Monitor the reaction by TLC and consider a modest increase in temperature (e.g., to 40-50 °C). |
| Poor Quality of Reagents | Ensure the 2H-1,4-benzoxazin-3(4H)-one starting material is pure. Impurities can compete for the acylating agent or inhibit the catalyst. Use freshly distilled chloroacetyl chloride. |
Issue 2: Formation of Multiple Products or a Tar-Like Substance
Question: Our reaction mixture is turning dark, and upon workup, we are isolating a complex mixture of products or a tarry material. How can we prevent this?
Answer: The formation of multiple products or tar is often indicative of side reactions or product decomposition.
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | Excessive heat can lead to polymerization and decomposition of the starting material and/or product. Maintain a controlled temperature throughout the reaction. |
| Polyacylation | Although the acyl group is deactivating, forcing conditions (high temperature, long reaction time, large excess of acylating agent) can sometimes lead to the introduction of a second chloroacetyl group. Use a stoichiometry of 1:1 to 1:1.2 of the benzoxazinone to chloroacetyl chloride. |
| Reaction with Solvent | Certain solvents can participate in Friedel-Crafts reactions. Dichloromethane or 1,2-dichloroethane are generally suitable choices. Avoid using solvents like benzene or toluene unless they are the intended substrate. |
Issue 3: Difficulties in Product Purification
Question: We are struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual catalyst. A combination of techniques is often necessary.
| Purification Method | Key Parameters and Troubleshooting |
| Recrystallization | This is often the most effective method for obtaining highly pure product. A common solvent system for related benzoxazinones is a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane). Experiment with different solvent ratios to achieve optimal crystal formation. Slow cooling generally yields purer crystals.[1] |
| Column Chromatography | Silica gel is a suitable stationary phase. A common eluent system for compounds of this polarity is a gradient of ethyl acetate in hexanes.[2] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the fractions by TLC to identify the product. |
| Aqueous Workup | Before attempting recrystallization or chromatography, a thorough aqueous workup is critical to remove the Lewis acid and any water-soluble byproducts. This typically involves quenching the reaction with ice-cold dilute HCl, followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove residual water. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the chloroacetylation of 2H-1,4-benzoxazin-3(4H)-one?
A1: The acylation is expected to occur primarily at the 6-position of the benzoxazinone ring. This is due to the directing effects of the ether oxygen and the amide nitrogen, which activate the para position (C6) towards electrophilic aromatic substitution.
Q2: Can I use other Lewis acids besides aluminum chloride (AlCl₃)?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, AlCl₃ is the most common and often the most effective for this type of transformation. The optimal Lewis acid and its stoichiometry may need to be determined empirically for your specific reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as 30-50% ethyl acetate in hexanes, to achieve good separation between the starting material and the product. The product, being more polar due to the ketone group, should have a lower Rf value than the starting 2H-1,4-benzoxazin-3(4H)-one.
Q4: What are the likely impurities I might see in my final product?
A4: Common impurities could include:
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Unreacted 2H-1,4-benzoxazin-3(4H)-one.
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Di-acylated products.
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Positional isomers (e.g., the 8-chloroacetyl derivative), although the 6-isomer is generally favored.
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Hydrolyzed chloroacetyl chloride (chloroacetic acid), which should be removed during aqueous workup.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes. This compound is a chloroacetyl derivative and should be handled with care. It is a potential lachrymator and alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on standard Friedel-Crafts acylation conditions.
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Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add anhydrous 1,2-dichloroethane as the solvent.
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Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.2 equivalents) to the stirred suspension via the dropping funnel.
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Addition of Substrate: Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
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Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Derivatization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound, with a focus on identifying potential byproducts.
Question 1: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the expected product. What are these potential byproducts?
Answer: The presence of multiple spots on your TLC plate suggests the formation of one or more byproducts. Depending on the specific reaction you are performing (e.g., N-alkylation, substitution of the chloride), the byproducts can vary. Here are some common possibilities:
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Unreacted Starting Material: A spot corresponding to this compound.
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Di-substituted Product: If the reaction conditions are not carefully controlled, a second derivatization may occur. For instance, in N-alkylation, a second alkyl group might attach to the oxygen of the lactam, though this is less common.
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Hydrolysis Product: The chloroacetyl group is susceptible to hydrolysis, which would result in the formation of 6-(Hydroxyacetyl)-2H-1,4-benzoxazin-3(4H)-one. This is more likely if there is water in your reaction mixture.
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Side reactions on the Benzoxazinone Core: Depending on the reagents and conditions, reactions on the aromatic ring or the lactam ring could occur.
To identify these byproducts, it is recommended to use techniques like LC-MS to determine the molecular weights of the components in your mixture and NMR spectroscopy to elucidate their structures.
Question 2: I am attempting an N-alkylation, but the reaction is not going to completion, and I observe a significant amount of starting material. What could be the issue?
Answer: Incomplete N-alkylation reactions are a common issue.[1] Several factors could be contributing to this:
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Base Strength: The base used may not be strong enough to fully deprotonate the nitrogen of the benzoxazinone ring. Consider using a stronger base or a different solvent system that enhances the base's reactivity.
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Solubility: The starting material or the base may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.[1] Using a solvent like DMF or DMSO can often improve solubility.[1]
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Leaving Group: The leaving group on your alkylating agent might not be sufficiently reactive. For example, an alkyl chloride is less reactive than an alkyl bromide or iodide. You could consider converting your alkyl chloride to an iodide in situ by adding a catalytic amount of sodium or potassium iodide.[1]
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Steric Hindrance: If the alkylating agent is bulky, steric hindrance can slow down the reaction. In such cases, increasing the reaction temperature or using a less hindered alkylating agent might be necessary.
Question 3: My mass spectrometry results show a peak that is 2 units higher than my expected product, and my NMR shows a loss of the chloroacetyl proton signals. What is happening?
Answer: This observation is indicative of a reduction of the chloroacetyl group to a hydroxyethyl group. This can happen if you have a reducing agent present in your reaction mixture, even unintentionally. For example, certain reagents or impurities could act as hydride donors. A thorough review of all your reagents and solvents for potential contaminants is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect during the Friedel-Crafts acylation to produce this compound?
A1: The Friedel-Crafts acylation to introduce the chloroacetyl group can sometimes lead to polysubstitution, where more than one acyl group is added to the aromatic ring.[2][3] The position of the second acylation will be directed by the existing groups on the ring. Another potential, though less common, byproduct could be the isomer where the acylation has occurred at a different position on the aromatic ring.
Q2: How can I minimize the formation of byproducts during N-alkylation?
A2: To minimize byproduct formation during N-alkylation, consider the following:
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Use a stoichiometric amount of the alkylating agent.
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Choose an appropriate base and solvent system to ensure complete deprotonation and good solubility.[1]
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Maintain a controlled reaction temperature.
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Monitor the reaction progress closely using TLC or LC-MS to stop the reaction once the starting material is consumed.
Q3: What are the best methods for purifying the derivatized products from the byproducts?
A3: Column chromatography is the most common and effective method for purifying the desired product from byproducts. The choice of solvent system for chromatography will depend on the polarity of your product and the byproducts. Recrystallization can also be a powerful purification technique if a suitable solvent is found.
Q4: Can the chloroacetyl group react with other nucleophiles present in the reaction mixture?
A4: Yes, the chloroacetyl group is an electrophilic site and can react with various nucleophiles.[4] If your derivatization reaction involves nucleophilic reagents, you may see side products where the chlorine atom has been displaced. It is crucial to choose reaction conditions that favor the desired transformation.
Data Presentation
The following table summarizes the key characteristics of the target compound and potential byproducts to aid in their identification. The Rf values are hypothetical and will vary based on the TLC conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical TLC Rf (3:7 Ethyl Acetate:Hexane) | Key Identifying Features |
| This compound | C₁₀H₈ClNO₃ | 225.63 | 0.5 | Presence of chloroacetyl group signals in NMR; correct mass in MS. |
| 2H-1,4-benzoxazin-3(4H)-one (Starting Material) | C₈H₇NO₂ | 149.15 | 0.3 | Absence of chloroacetyl group signals in NMR; mass of starting material in MS. |
| 6-(Hydroxyacetyl)-2H-1,4-benzoxazin-3(4H)-one | C₁₀H₉NO₄ | 207.18 | 0.2 | Absence of chlorine isotope pattern in MS; presence of a hydroxyl group signal in NMR. |
| N-Alkyl-6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | Varies with alkyl group | Varies | > 0.5 | Higher mass in MS corresponding to the addition of the alkyl group; new alkyl signals in NMR. |
| Di-acetylated byproduct | C₁₂H₉ClO₄ | 268.65 | 0.4 | Higher mass in MS; additional acetyl signals and complex aromatic region in NMR. |
Experimental Protocols
Representative Protocol for N-Alkylation of this compound:
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Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).[5][6]
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Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
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Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring the progress by TLC.
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Workup: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.
Mandatory Visualization
Caption: Reaction pathways for derivatization and potential byproduct formation.
Caption: Troubleshooting workflow for identifying byproducts.
References
- 1. reddit.com [reddit.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one under reaction conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one during synthetic procedures. This resource is intended for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with this compound?
A1: The primary stability issues arise from the two reactive functional groups in the molecule: the α-chloroacetyl group and the 1,4-benzoxazin-3(4H)-one heterocyclic core. The α-chloroacetyl group is a potent electrophile susceptible to nucleophilic attack, while the lactam bond in the benzoxazinone ring can undergo hydrolysis under certain pH conditions.
Q2: How does pH affect the stability of the 1,4-benzoxazin-3(4H)-one ring?
A2: The benzoxazinone ring is susceptible to both acidic and basic hydrolysis.[1] Strong acidic or alkaline conditions can lead to the cleavage of the amide (lactam) bond, resulting in ring-opening and degradation to 2-aminophenol derivatives.[1] It is advisable to maintain a neutral or mildly acidic pH during reactions and work-up procedures whenever possible to preserve the integrity of the heterocyclic core.
Q3: What types of reagents are incompatible with the chloroacetyl group?
A3: The chloroacetyl group is highly reactive towards a wide range of nucleophiles.[2][3][4] Exposure to strong nucleophiles such as primary and secondary amines, thiols, alkoxides, and even water under basic conditions can lead to the displacement of the chloride atom via an SN2 reaction.[4] Strongly basic conditions may also promote unwanted side reactions.[4]
Q4: Can I use strong bases like sodium hydroxide or potassium carbonate with this compound?
A4: Caution is advised when using strong bases. While a weak base like potassium carbonate is often used in the synthesis of the benzoxazinone ring itself[5], strong bases can promote hydrolysis of the chloroacetyl group to a hydroxyacetyl group and may also induce the opening of the benzoxazinone ring.[1] If a base is required, milder conditions (e.g., diisopropylethylamine, sodium bicarbonate) and lower temperatures should be considered.
Q5: What are the expected byproducts if the compound degrades?
A5: Degradation can lead to several byproducts depending on the reaction conditions.
-
Hydrolysis of the chloroacetyl group: This will yield 6-(hydroxyacetyl)-2H-1,4-benzoxazin-3(4H)-one.
-
Ring-opening of the benzoxazinone core: Under harsh pH conditions, this can lead to derivatives of 2-amino-5-chlorophenol.[1]
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Reaction with nucleophiles: If unintended nucleophiles are present, you may observe the formation of the corresponding substituted acetyl-benzoxazinone.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product in a nucleophilic substitution reaction on the chloroacetyl group. | 1. Degradation of the starting material: The reaction conditions (e.g., high temperature, extreme pH) may be causing the decomposition of the this compound. 2. Competing side reactions: The nucleophile may be reacting with other parts of the molecule, or the chloroacetyl group may be undergoing hydrolysis. | 1. Optimize reaction conditions: Attempt the reaction at a lower temperature and for a shorter duration. Ensure the pH of the reaction mixture is controlled. 2. Use an anhydrous solvent: To prevent hydrolysis of the chloroacetyl group, ensure all reagents and solvents are dry. 3. Use a non-nucleophilic base: If a base is required, opt for a sterically hindered or non-nucleophilic base to avoid competition with your desired nucleophile. |
| Formation of multiple unexpected byproducts. | 1. Ring-opening of the benzoxazinone core: This can occur under strongly acidic or basic conditions.[1] 2. Reaction with solvent or impurities: Solvents like methanol or ethanol can act as nucleophiles, especially in the presence of a base. | 1. Buffer the reaction mixture: Maintain a pH as close to neutral as feasible. 2. Choose an inert solvent: Utilize aprotic solvents such as THF, DMF, or acetonitrile. Ensure the solvent is of high purity. |
| Starting material is consumed, but the desired product is not formed; instead, a more polar compound is observed by TLC. | Hydrolysis of the chloroacetyl group: The chloroacetyl moiety has likely reacted with water to form the corresponding hydroxyacetyl derivative. | 1. Strictly anhydrous conditions: Dry all glassware, solvents, and reagents thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Experimental Protocols
General Protocol for Nucleophilic Substitution on the Chloroacetyl Group
This protocol provides a general guideline for reacting this compound with a generic nucleophile (Nu-H).
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile).
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Addition of Reagents: Add the nucleophile (Nu-H, 1.1 equivalents). If the nucleophile is added as a salt (e.g., sodium salt), a base is not required. If the free nucleophile is used, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key stability issues of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The information is designed to address common challenges related to its reactivity and provide practical solutions for its successful use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic building block with the molecular formula C₁₀H₈ClNO₃.[1][2] It is widely used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive chloroacetyl group, which allows for further chemical modifications to produce a diverse range of bioactive molecules, including those with anti-cancer, anti-inflammatory, herbicidal, and fungicidal properties.[1]
Q2: What are the typical physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO₃ | [1][2] |
| Molecular Weight | 225.63 g/mol | [1][2] |
| Appearance | Off-white to white crystalline solid | [1] |
| Melting Point | 228-230 °C (lit.) or 238-244 °C | [1][2] |
| Purity | ≥ 97% (HPLC) or >98.0%(GC) | [1][3] |
| Storage Conditions | 0-8°C or Room Temperature (cool, dark place <15°C recommended) | [1][3] |
Q3: What makes the chloroacetyl group reactive?
The chloroacetyl group is an excellent electrophile. The chlorine atom is a good leaving group, and the adjacent carbonyl group withdraws electron density, making the α-carbon susceptible to nucleophilic attack. This reactivity is the basis for many derivatization reactions.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Problem 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Possible Causes:
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Insufficiently Nucleophilic Reagent: The incoming nucleophile may not be strong enough to displace the chloride.
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Steric Hindrance: Bulky substituents on either the benzoxazinone or the nucleophile may impede the reaction.
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Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the stability of the transition state.
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Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
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Presence of Moisture: Moisture can react with the chloroacetyl group or other reagents, leading to unwanted side products.
Suggested Solutions:
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Increase Nucleophilicity: If using an amine, consider its basicity. Primary amines are generally more reactive than secondary amines. For weakly nucleophilic amines, the addition of a non-nucleophilic base can help.
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Optimize Reaction Conditions:
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Solvent: Screen different solvents. For nucleophilic substitution with amines, polar aprotic solvents like DMF or acetonitrile are often effective.[4][5]
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Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Refluxing conditions are sometimes necessary.[4]
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Catalyst: The addition of a catalyst, such as sodium iodide (NaI), can enhance the reaction rate through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.[6]
-
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Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the chloroacetyl group.
Problem 2: Formation of Multiple Byproducts
Possible Causes:
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Side Reactions at High Temperatures: Elevated temperatures can lead to decomposition or undesired side reactions.
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Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of multiple products. For example, if the nucleophile has multiple reactive sites.
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Reactivity of Other Functional Groups: The nucleophile or other reagents may have functional groups that compete in the reaction.
Suggested Solutions:
-
Control Reaction Temperature: Lower the reaction temperature and extend the reaction time.
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Precise Stoichiometry: Carefully control the addition rate and stoichiometry of your reagents.
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Protecting Groups: If your nucleophile has other reactive functional groups, consider using protecting groups to ensure selective reaction at the desired site.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol is a generalized procedure based on common synthetic methods for related benzoxazinone derivatives.
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Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
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Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (2 equivalents), to the mixture.[4]
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Addition of Nucleophile: Add the desired amine (1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
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Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
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Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
General Nucleophilic Substitution Workflow
Caption: General workflow for nucleophilic substitution reactions.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-(氯乙酰基)-2H-1,4-苯并噁嗪-3(4H)-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 26518-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one.
Troubleshooting Guide
Low yields or the presence of impurities during the synthesis of this compound are common issues. The primary synthetic route, a Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one, is sensitive to several factors that can lead to product decomposition. This guide addresses the most common problems and offers potential solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inactive Lewis Acid Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or a previously opened bottle that has been stored in a desiccator. | See Protocol 1: Anhydrous Reaction Setup . |
| Insufficient Catalyst | In Friedel-Crafts acylations, the product ketone can form a complex with the Lewis acid, rendering it inactive.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required. | Increase the molar ratio of AlCl₃ to 2H-1,4-benzoxazin-3(4H)-one to 1.1:1 or 1.2:1. |
| Deactivated Aromatic Ring | The amide nitrogen in the benzoxazinone ring can coordinate with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution. | Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), which may have a lower affinity for the amide nitrogen. |
| Inappropriate Reaction Temperature | Excessively high temperatures can promote side reactions and decomposition.[1] | Maintain the reaction temperature between 0°C and room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Recommended Solution | Experimental Protocol |
| Side Reactions of the Chloroacetyl Group | The α-halo ketone functionality is a reactive alkylating agent and can participate in side reactions. | Purify the crude product using column chromatography on silica gel. See Protocol 2: Purification by Column Chromatography . |
| Ring Opening of the Benzoxazinone Core | The benzoxazinone ring can be susceptible to cleavage under strongly acidic or basic conditions.[2] | During work-up, avoid using strong acids or bases. Quench the reaction by carefully adding it to ice-water and then extract the product with an organic solvent. |
| Polysubstitution | Although less common in acylation than alkylation, polysubstitution can occur if the reaction conditions are too harsh. | Use a less reactive solvent, such as dichloromethane or 1,2-dichloroethane, instead of more polar solvents that might enhance reactivity. |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of 2H-1,4-benzoxazin-3(4H)-one failing?
A1: The most common reasons for failure are the deactivation of the Lewis acid catalyst by moisture, insufficient catalyst loading, or deactivation of the substrate by coordination of the amide nitrogen to the Lewis acid.[1] Ensure strictly anhydrous conditions and consider increasing the amount of Lewis acid.
Q2: I observe a complex mixture of products. What are the likely side reactions?
A2: The primary side reactions may involve the reactive chloroacetyl group, which can act as an alkylating agent, leading to self-condensation or reaction with other nucleophiles. Additionally, the benzoxazinone ring can undergo cleavage under harsh acidic or basic conditions during the reaction or work-up.[2]
Q3: Can I use a different acylating agent instead of chloroacetyl chloride?
A3: Yes, other acylating agents can be used. However, chloroacetyl chloride is commonly employed to introduce the chloroacetyl group, which is a versatile handle for further synthetic transformations. If using a different acylating agent, the reactivity and potential for side reactions should be considered.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. The melting point of the purified compound should also be consistent with the literature value (228-230 °C).
Experimental Protocols
Protocol 1: Anhydrous Reaction Setup for Friedel-Crafts Acylation
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Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) should be thoroughly washed, dried in an oven at >120°C for at least 4 hours, and allowed to cool to room temperature in a desiccator.
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Inert Atmosphere: Assemble the glassware while flushing with a stream of dry nitrogen or argon gas. Maintain a positive pressure of the inert gas throughout the reaction.
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Reagent Handling: Use anhydrous solvents. Solid reagents, such as aluminum chloride, should be weighed and transferred quickly in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the crude material in a suitable solvent (e.g., dichloromethane or acetone), adding silica gel, and then removing the solvent under reduced pressure.
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Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Potential decomposition pathways during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 2H-1,4-benzoxazin-3(4H)-one, from o-aminophenol and chloroacetyl chloride. The second step is a Friedel-Crafts acylation of the precursor with chloroacetyl chloride in the presence of a Lewis acid catalyst to yield the final product.
Q2: Which Lewis acid is most commonly used for the Friedel-Crafts acylation step?
Aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst for the Friedel-Crafts acylation of this and similar aromatic compounds.
Q3: What is the expected regioselectivity of the Friedel-Crafts acylation on the 2H-1,4-benzoxazin-3(4H)-one ring?
The acylation is expected to occur predominantly at the 6-position of the benzoxazinone ring. This is due to the directing effects of the ether and amide groups, which activate the aromatic ring for electrophilic substitution, with the para-position (C6) being the most favored site.
Q4: What are the key safety precautions to consider during this synthesis?
Both chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are critical for the success of the Friedel-Crafts acylation step. Hydrogen chloride (HCl) gas is evolved during the reaction, which should be trapped or neutralized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Precursor (2H-1,4-benzoxazin-3(4H)-one) | Incomplete reaction; impure o-aminophenol; moisture in the reaction. | Ensure the reaction goes to completion by monitoring with TLC. Use purified o-aminophenol. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Low or No Yield of Final Product | Inactive Lewis acid (AlCl₃) due to moisture exposure; insufficient amount of Lewis acid; low reaction temperature; deactivated substrate. | Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere. A stoichiometric amount of AlCl₃ is often required as it complexes with the product. The reaction may require heating to proceed. Ensure the precursor is of high purity. |
| Formation of Multiple Products (Impure Product) | Polysubstitution (di-acylation); acylation at other positions (e.g., C8); side reactions due to high temperatures. | Use a slight excess of the benzoxazinone precursor relative to chloroacetyl chloride to minimize polysubstitution. The acyl group is deactivating, making a second acylation less likely. Control the reaction temperature carefully. Purification by column chromatography may be necessary. |
| Reaction Stalls or is Sluggish | Insufficient catalyst; low reaction temperature; poor quality of reagents. | Increase the amount of Lewis acid. Gradually increase the reaction temperature while monitoring for side product formation. Use high-purity, anhydrous reagents and solvents. |
| Difficult Product Isolation/Purification | The product may be complexed with the Lewis acid; presence of unreacted starting materials and side products. | Quench the reaction mixture carefully with ice-cold dilute HCl to break up the aluminum chloride complex. Use column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) for purification. Recrystallization can also be an effective purification method. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary and should be determined experimentally.
| Parameter | Step 1: Precursor Synthesis | Step 2: Friedel-Crafts Acylation |
| Starting Material | o-Aminophenol | 2H-1,4-benzoxazin-3(4H)-one |
| Reagents | Chloroacetyl chloride, NaHCO₃ or K₂CO₃ | Chloroacetyl chloride, AlCl₃ |
| Solvent | Dichloromethane, Butanone, or DMF | Dichloromethane, Carbon disulfide, or Nitrobenzene |
| Stoichiometry (relative to starting material) | 1.0 - 1.1 eq. Chloroacetyl chloride | 1.1 - 1.5 eq. Chloroacetyl chloride, 1.1 - 2.0 eq. AlCl₃ |
| Temperature | 0 °C to reflux (40-80 °C) | 0 °C to 40 °C |
| Reaction Time | 4 - 8 hours | 3 - 6 hours |
| Typical Yield | 80 - 95% | 60 - 85% |
| Melting Point of Product | ~215-217 °C | 228-230 °C[1] |
Detailed Experimental Protocols
Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one (Precursor)
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To a solution of o-aminophenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a base such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq.).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent dropwise over 15-30 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture and pour it into cold water.
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Extract the aqueous layer with dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Final Product)
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In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.2 eq.) to the suspension and stir for 15 minutes.
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Add a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 5 °C.
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After the addition, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
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Stir until the ice has melted and the aluminum salts have dissolved.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield in the Friedel-Crafts acylation step.
References
Technical Support Center: Scalable Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scalable synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?
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Answer: Low or no yield is a common issue that can stem from several factors. Systematically check the following:
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Reagent Quality: Ensure the starting materials, particularly the substituted aminophenol and chloroacetyl chloride, are pure and dry. Moisture can hydrolyze chloroacetyl chloride, and impurities in the aminophenol can lead to side reactions.
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Base Strength and Stoichiometry: The choice and amount of base (e.g., potassium carbonate, triethylamine) are critical.[1][2] An insufficient amount of base will result in an incomplete reaction. Conversely, too strong a base might promote side reactions. Ensure the base is anhydrous and finely powdered for better reactivity.[3]
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Reaction Temperature: The reaction may require specific temperature control. For the initial acylation, cooling (0-5 °C) is often necessary to control the exothermic reaction with chloroacetyl chloride.[3] The subsequent cyclization step might require heating or reflux to proceed to completion.[1] Monitor the reaction temperature closely.
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Solvent Purity: The solvent (e.g., DMF, acetone, chloroform) must be anhydrous.[1][3] Water content can significantly hinder the reaction. Use freshly distilled or commercially available anhydrous solvents.
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Issue 2: Formation of Multiple Side Products
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Question: My TLC and/or NMR analysis shows multiple spots/peaks, indicating the formation of significant side products. How can I improve the selectivity of the reaction?
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Answer: The formation of side products often arises from the high reactivity of the reagents.
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N-acylation vs. O-acylation: The aminophenol has two nucleophilic sites (the amino group and the hydroxyl group). The desired pathway is N-acylation followed by intramolecular O-alkylation (a Smiles rearrangement can also be a key step).[3][4] To favor N-acylation, the reaction with chloroacetyl chloride is typically performed at a lower temperature.
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Di-acylation: It is possible for both the amine and hydroxyl groups to be acylated. Using a controlled stoichiometry of chloroacetyl chloride (e.g., adding it dropwise at low temperature) can minimize this.[5]
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Polymerization: Chloroacetyl chloride is highly reactive and can potentially polymerize. Ensure it is added slowly to the reaction mixture with efficient stirring.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product. Recrystallization is inefficient, and the product seems impure. What should I do?
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Answer: Purification challenges can be overcome with a systematic approach.
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Aqueous Work-up: After the reaction, pouring the mixture into water is a common step to precipitate the crude product and remove water-soluble impurities like inorganic salts.[1] Ensure thorough washing of the crude solid.
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Solvent Selection for Recrystallization: The choice of solvent is crucial. The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature. Common solvents for recrystallization of benzoxazinone derivatives include ethanol, methanol, or toluene.[5][6] You may need to experiment with a solvent/anti-solvent system.
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Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the desired product from closely related impurities.
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Frequently Asked Questions (FAQs)
-
Question: What is a common scalable synthetic route for this compound?
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Answer: A widely used and scalable two-step approach involves the reaction of a substituted 4-amino-3-hydroxyphenyl ketone with chloroacetyl chloride. The first step is the N-acylation of the amino group, followed by an intramolecular cyclization to form the benzoxazinone ring. A related common method involves reacting an o-aminophenol derivative with chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as dry acetone or DMF.[3][5]
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Question: What are the critical safety precautions to take during this synthesis?
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Answer: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving this reagent can be exothermic and should be managed with appropriate cooling.
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Question: How can the reaction be monitored for completion?
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Answer: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
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Question: What are the typical characterization techniques for the final product?
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Answer: The structure and purity of this compound derivatives are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).[4][5] The melting point is also a key indicator of purity.[7]
Data Presentation
Table 1: Comparison of Selected Synthesis Conditions for Benzoxazinone Derivatives
| Starting Materials | Base / Catalyst | Solvent | Time | Yield | Reference |
| 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | Potassium Carbonate | DMF | 90 min | 80% | [1] |
| o-Amino phenol, Chloroacetyl chloride | Potassium Carbonate | Acetone | - | - | [3] |
| Anthranilic acid, Substituted benzoyl chlorides | Triethylamine | Chloroform | - | - | [2] |
| N-substituted anthranilic acid derivatives | TCT, Triphenylphosphine | Grinding | 1-2 min | up to 98% | [8] |
Experimental Protocols
Protocol: Synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one [1]
This protocol is provided as a representative example for the synthesis of a benzoxazinone derivative and can be adapted for the target molecule with appropriate starting materials.
-
Setup: To a 25 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (2.19 g, 10 mmol).
-
Reagents: Add anhydrous potassium carbonate (2.76 g, 20 mmol) and 20 mL of anhydrous Dimethylformamide (DMF).
-
Reaction: Heat the resulting mixture under reflux for 90 minutes. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 80 g of ice-water. Stir for 15 minutes to allow the crude product to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 20 mL).
-
Washing: Wash the combined organic extracts with saturated brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Visualizations
Caption: A generalized workflow for the synthesis of benzoxazinone derivatives.
References
- 1. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives. Due to the limited availability of directly comparable published spectral data for this specific compound, this document serves as a framework, offering standardized tables for data presentation and detailed experimental protocols for acquiring the necessary spectroscopic information.
Data Presentation: Comparative Spectroscopic Data
The following tables are designed for a clear and concise presentation of key spectroscopic data for this compound and its derivatives. Researchers can populate these tables with their experimental findings to facilitate comparison with alternative compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | Data to be populated by the researcher | Data to be populated by the researcher |
| Alternative 1: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | DMSO-d₆ | Data to be populated by the researcher | Data to be populated by the researcher |
| Alternative 2: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | DMSO-d₆ | Data to be populated by the researcher | Data to be populated by the researcher |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR (KBr, cm⁻¹) Key Absorptions | Mass Spectrometry (ESI-MS) [M+H]⁺ (m/z) |
| This compound | Data to be populated by the researcher | Calculated: 226.0266; Observed: Data to be populated |
| Alternative 1: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | Data to be populated by the researcher | Calculated: 192.0655; Observed: Data to be populated |
| Alternative 2: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | Data to be populated by the researcher | Calculated: 184.0160; Observed: Data to be populated |
Table 3: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | Methanol | Data to be populated by the researcher | Data to be populated by the researcher |
| Alternative 1: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one | Methanol | Data to be populated by the researcher | Data to be populated by the researcher |
| Alternative 2: 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | Methanol | Data to be populated by the researcher | Data to be populated by the researcher |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and connectivity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[3]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, often containing a small amount of formic acid (0.1%) for positive ion mode to promote protonation.[3]
-
Instrumentation: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) at a flow rate of 5-10 µL/min.
-
Data Acquisition (Positive Ion Mode):
-
Capillary voltage: 3-4 kV
-
Nebulizing gas (N₂) pressure: 1-2 bar
-
Drying gas (N₂) flow rate: 4-8 L/min
-
Drying gas temperature: 180-220 °C
-
Mass range: m/z 50-500
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it with the calculated theoretical mass to confirm the elemental formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and conjugation within the molecule.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). Prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[4]
-
Sample Measurement: Replace the blank with the sample solution in the quartz cuvette.
-
Data Acquisition: Scan the sample over a wavelength range of 200-800 nm.[5]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of a synthesized compound.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of a novel compound.
References
The Versatility of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide to Its Reaction Products
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds with potential therapeutic applications is a cornerstone of innovation. 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one has emerged as a versatile building block, prized for its reactive chloroacetyl group that readily undergoes nucleophilic substitution to yield a diverse array of derivatives. This guide provides a comparative analysis of the structure and synthesis of these reaction products, supported by experimental data and protocols.
The core of this compound's utility lies in the electrophilic nature of the carbon atom in the chloroacetyl moiety, making it an excellent target for a variety of nucleophiles. This reactivity allows for the straightforward introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening. The benzoxazinone core itself is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]
Nucleophilic Substitution: A Gateway to Novel Derivatives
The primary reaction pathway for this compound involves the nucleophilic substitution of the chlorine atom. This reaction is typically carried out by treating the parent compound with a suitable nucleophile, such as a primary or secondary amine, in the presence of a base to neutralize the hydrochloric acid byproduct.
A common experimental setup involves dissolving this compound in a suitable solvent, such as ethanol or dimethylformamide (DMF), followed by the addition of the nucleophile and a base like triethylamine or potassium carbonate. The reaction mixture is then stirred, often with heating, to drive the reaction to completion.
dot
Caption: General workflow for the synthesis of 6-(substituted-acetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives.
Comparative Analysis of Reaction Products
The structure of the final product is dictated by the nucleophile used in the reaction. The following table summarizes the expected products and provides a comparison of their properties based on the type of nucleophile employed.
| Nucleophile | Product Structure | Expected Yield Range | Key Spectroscopic Features (Anticipated) | Potential Biological Activities |
| Primary/Secondary Amines | 6-(Aminoacetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives | Good to Excellent | ¹H NMR: Appearance of new signals corresponding to the protons of the introduced amino group. Shift of the acetyl methylene protons. IR: N-H stretching vibrations for primary and secondary amines. | Antimicrobial, Anticancer[1] |
| Thiols | 6-(Thioacetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives | Moderate to Good | ¹H NMR: Appearance of signals for the thioether moiety. ¹³C NMR: Characteristic shift of the carbonyl carbon. | Antifungal |
| Alcohols/Phenols | 6-(Alkoxy/Phenoxyacetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives | Moderate | ¹H NMR: Appearance of signals for the ether linkage. IR: C-O-C stretching vibrations. | Anti-inflammatory |
Detailed Experimental Protocols
General Procedure for the Synthesis of 6-(N-substituted aminoacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives:
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF (10 mL/mmol), the respective amine (1.1 eq) and triethylamine (1.2 eq) are added. The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired product.
Alternative Synthetic Routes: A Comparative Overview
While the nucleophilic substitution of this compound is the most direct route to its derivatives, alternative methods can be employed for the synthesis of the core benzoxazinone structure itself, which can then be functionalized.
One common alternative is the Smiles rearrangement . This method involves the treatment of N-substituted 2-chloroacetamides with substituted 2-chlorophenols in the presence of a base like cesium carbonate in refluxing DMF, which can lead to the formation of substituted 1,4-benzoxazinones in excellent yields.[3] Another approach involves the cyclization of 2-aminophenols with chloroacetyl chloride .[3]
dot
Caption: Comparison of synthetic routes to 6-substituted-acetyl-2H-1,4-benzoxazin-3(4H)-one derivatives.
The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the benzoxazinone ring. For introducing diversity at the acetyl group, the direct nucleophilic substitution on this compound remains the most efficient and versatile method.
Conclusion
This compound is a valuable and highly reactive intermediate for the synthesis of a wide range of derivatives. The straightforward nature of its nucleophilic substitution reactions allows for the efficient generation of compound libraries for screening in drug discovery programs. The resulting N-substituted aminoacetyl derivatives, in particular, are of significant interest due to their potential as antimicrobial and anticancer agents. Further exploration of the reaction scope and biological activities of these compounds is warranted and promises to yield novel therapeutic leads.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
The Evolving Bioactivity Landscape of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Overview
For researchers, scientists, and drug development professionals, 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one stands as a versatile scaffold in the quest for novel therapeutic agents. Its reactive chloroacetyl group serves as a prime handle for synthetic modifications, leading to a diverse array of derivatives with promising biological activities. This guide provides a comparative analysis of the bioactivity of these derivatives, supported by experimental data and detailed protocols, to aid in the exploration of this important class of compounds.
While a direct quantitative comparison of a comprehensive series of derivatives to the parent compound, this compound, is not extensively available in the current body of peer-reviewed literature, this guide synthesizes available data on the bioactivity of closely related derivatives, offering valuable insights into their therapeutic potential. The focus remains on showcasing the synthetic utility of the parent compound and the biological outcomes of its structural modifications.
From a Versatile Scaffold to Bioactive Derivatives
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged structure in medicinal chemistry, known to be a key component in compounds exhibiting a wide range of biological effects, including anticancer, antifungal, and anti-inflammatory properties. The introduction of a chloroacetyl group at the 6-position provides a reactive electrophilic site, enabling the synthesis of numerous derivatives through reactions with various nucleophiles. This synthetic accessibility makes this compound an attractive starting material for generating libraries of novel compounds for biological screening.
Comparative Bioactivity Data
Although direct comparative data against the parent 6-(chloroacetyl) compound is limited, studies on derivatives synthesized from the broader 2H-1,4-benzoxazin-3(4H)-one framework and its analogs provide a strong indication of the potential for enhanced bioactivity upon modification. The following table summarizes the anticancer and antifungal activities of some reported derivatives.
| Compound ID | Modification from Parent Scaffold | Bioactivity Assay | Test Organism/Cell Line | IC50/EC50 (µM) | Reference |
| Parent Scaffold Analogues and Derivatives | |||||
| Compound c5 | 1,2,3-triazole group at the 7-position | Anticancer | Huh-7 (Liver Cancer) | 28.48 | [1] |
| Compound c18 | 1,2,3-triazole group at the 7-position | Anticancer | Huh-7 (Liver Cancer) | 19.05 | [1] |
| Compound 3a | Propanolamine moiety | Antifungal | Pestalotiopsis trachicarpicola | 13.53 (µg/mL) | [2] |
| Compound 3d | Propanolamine moiety | Antibacterial | Pseudomonas syringae pv. Actinidiae | 45.70 (µg/mL) | [2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols for key assays are indispensable.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives and parent compound) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Activity: Mycelial Growth Inhibition Assay
This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.
Principle: The radial growth of a fungal colony on a solid medium is measured in the presence and absence of the test compound.
Protocol:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) plates containing various concentrations of the test compounds.
-
Fungal Inoculation: Place a small plug (e.g., 5 mm diameter) of an actively growing fungal culture at the center of each PDA plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, until the mycelium in the control plate has reached a significant diameter.
-
Growth Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC50 Determination: Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
Visualizing Synthetic and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes, from chemical synthesis to biological mechanisms.
Caption: Synthetic route to 2-amino-thiazole derivatives.
Caption: Workflow for the MTT cell viability assay.
Conclusion
The this compound scaffold is a promising starting point for the development of new therapeutic agents. While direct comparative studies with a broad range of its derivatives are still needed to fully elucidate structure-activity relationships, the available data on analogous compounds highlight the potential for significant enhancements in bioactivity through chemical modification. The detailed protocols and visual workflows provided in this guide are intended to facilitate further research in this exciting area of drug discovery. As more data becomes available, a more comprehensive quantitative comparison will be possible, further guiding the rational design of novel and potent 2H-1,4-benzoxazin-3(4H)-one-based therapeutics.
References
In Vitro Efficacy of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Comparative Analysis
For Immediate Release
This publication provides a comparative guide to the in vitro biological activities of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives and related analogs. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of their potential as anticancer and antifungal agents. The data presented is compiled from various studies, providing a basis for further research and development in this area.
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the potential of 2H-1,4-benzoxazin-3(4H)-one derivatives as promising anticancer agents. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, with some derivatives exhibiting significant antiproliferative activity. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[1][2]
Below is a summary of the in vitro anticancer activity of various 6-substituted benzoxazinone derivatives and their comparison with the standard chemotherapeutic agent, Doxorubicin.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Cinnamoyl-2H-benzo[b][1][3]oxazin-3(4H)-ones | 3a | A549 (Lung) | Not specified, but effective | Doxorubicin | Not specified |
| 3b | A549 (Lung) | Not specified, but effective | Doxorubicin | Not specified | |
| 3c | A549 (Lung) | 3.29 | Doxorubicin | Not specified | |
| 3d | A549 (Lung) | Not specified, but effective | Doxorubicin | Not specified | |
| 2H-benzo[b][1][3]oxazin-3(4H)-one linked 1,2,3-triazoles | 14b | A549 (Lung) | 7.59 ± 0.31 | - | - |
| 14c | A549 (Lung) | 18.52 ± 0.59 | - | - | |
| Other Benzoxazinone Derivatives | Derivative 7 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | Doxorubicin | Comparable |
| Derivative 15 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 | Doxorubicin | Not specified |
Comparative Analysis of Antifungal Activity
Derivatives of 1,4-benzoxazin-3-one have also demonstrated significant potential as antifungal agents. Notably, compounds with a 6-chloro substitution have shown promising activity against a range of plant pathogenic fungi.[3][4] The following table summarizes the in vitro antifungal efficacy of 6-chloro-substituted 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, compared to the commercial fungicides Hymexazol and Carbendazim.
| Compound | Target Fungi | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 5o (6-Cl substituted) | Gibberella zeae | 23.17 | Hymexazol | 40.51 |
| 5p (6-Cl substituted) | Capsicum wilt | 26.76 | Hymexazol | > 50 |
| 5q (6-Cl substituted) | Pellicularia sasakii | 26.66 | Hymexazol | 32.77 |
| 5s (6-Cl substituted) | Phytophthora infestans | 15.37 | Carbendazim | 34.41 |
| 5r | Phytophthora infestans | 15.37 | Hymexazol | 18.35 |
| Carbendazim | 34.41 |
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
The antiproliferative activity of the benzoxazinone derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Antifungal Activity Assessment (Mycelium Growth Rate Method)
The antifungal activity of the compounds is evaluated using the mycelium growth rate method.[3][4]
-
Medium Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various final concentrations. The same volume of solvent is added to the control plates.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a fresh culture of the test fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of time, depending on the growth rate of the fungus.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions.
-
Inhibition Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.
-
EC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (EC50) is determined from the dose-response curves.
Visualizations
Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by benzoxazinone derivatives.
Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro screening of benzoxazinone derivatives.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
Comparative Efficacy of Fungicides Derived from 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Guide for Researchers
For researchers and professionals in drug development and agricultural science, the quest for novel and effective fungicides is a continuous endeavor. This guide provides a comparative analysis of the efficacy of fungicidal compounds derived from the versatile precursor, 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one. The focus is on presenting objective performance data, detailed experimental methodologies, and visual representations of synthetic pathways to aid in the evaluation and future development of this chemical class.
The 1,4-benzoxazin-3-one scaffold is a recognized pharmacophore in the development of bioactive compounds, including fungicides.[1] The introduction of a chloroacetyl group at the 6-position provides a reactive handle for the synthesis of a diverse range of derivatives. This guide specifically examines a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, some of which feature a 6-chloro substituent likely originating from the chloroacetyl precursor.
Quantitative Efficacy Assessment
The in vitro antifungal activity of a series of synthesized 1,4-benzoxazin-3-one acylhydrazone derivatives was evaluated against a panel of five economically important plant pathogenic fungi. The data, presented in terms of percentage inhibition at a concentration of 50 µg/mL and the half-maximal effective concentration (EC50), offers a clear comparison of the fungicidal potential of these compounds. The commercial fungicides Hymexazol and Carbendazim were used as positive controls for comparison.
Table 1: In Vitro Fungicidal Activity (% Inhibition) of 6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives at 50 µg/mL [1]
| Compound ID | Gibberella zeae | Pellicularia sasakii | Phytophthora infestans | Capsicum wilt | Phytophthora capsica |
| 5o | 76.14 | 55.21 | 60.29 | 65.48 | 48.33 |
| 5p | 68.25 | 62.37 | 55.42 | 71.33 | 50.12 |
| 5q | 65.33 | 73.32 | 68.33 | 60.11 | 45.78 |
| 5s | 70.11 | 68.45 | 82.62 | 58.97 | 42.13 |
| Hymexazol | 49.47 | 60.70 | 72.86 | >50 | - |
| Carbendazim | - | - | 58.57 | 26.08 | - |
Table 2: EC50 Values (µg/mL) of Selected 6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives [1]
| Compound ID | Gibberella zeae | Pellicularia sasakii | Phytophthora infestans | Capsicum wilt |
| 5o | 23.17 | - | - | - |
| 5p | - | - | - | 26.76 |
| 5q | - | 26.66 | - | - |
| 5s | - | - | 15.37 | - |
| Hymexazol | 40.51 | 32.77 | 18.35 | >50 |
| Carbendazim | - | - | 34.41 | 26.08 |
The data reveals that several of the 6-chloro substituted derivatives exhibit significant fungicidal activity, in some cases surpassing the efficacy of the commercial fungicide Hymexazol. For instance, compound 5o showed a superior inhibition rate against Gibberella zeae (76.14%) compared to Hymexazol (49.47%), with a correspondingly lower EC50 value (23.17 µg/mL vs 40.51 µg/mL).[1] Notably, compound 5s demonstrated the most potent activity against Phytophthora infestans, with an impressive inhibition rate of 82.62% and an EC50 value of 15.37 µg/mL, outperforming both Hymexazol and Carbendazim.[1] Against Pellicularia sasakii, compound 5q was the most effective among the derivatives, with an inhibition of 73.32% and an EC50 of 26.66 µg/mL.[1] For Capsicum wilt, compound 5p displayed the highest inhibition (71.33%) and an EC50 value of 26.76 µg/mL, which was comparable to Carbendazim.[1] However, none of the tested compounds showed strong efficacy against Phytophthora capsica.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.
Synthesis of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives
The synthesis of the target compounds involves a multi-step process, which can be generalized as follows:
Caption: General synthetic workflow for 1,4-benzoxazin-3-one acylhydrazone derivatives.
-
Esterification: The starting material, this compound, is first converted to its corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the key hydrazide intermediate.
-
Condensation: Finally, the hydrazide intermediate is condensed with various substituted aldehydes or ketones to produce the target 1,4-benzoxazin-3-one acylhydrazone derivatives.[1]
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds was determined using the mycelium growth rate method.[1]
Caption: Workflow for the in vitro antifungal assay using the mycelium growth rate method.
-
Preparation of Test Plates: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then mixed with potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (typically 25-28°C) for a period that allows for sufficient growth in the control plates.
-
Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of growth inhibition is calculated relative to the growth in the control (DMSO-only) plate. EC50 values are then determined from the dose-response curves.[1]
Potential Mechanism of Action
While the precise mechanism of action for these specific 6-chloro-1,4-benzoxazin-3-one acylhydrazone derivatives has not been elucidated, the broader class of benzoxazinone compounds is known to exhibit biological activity through various mechanisms. One proposed mechanism for some 4H-3,1-benzoxazin-4-ones is the inhibition of serine proteases through enzyme acylation.[2] It is hypothesized that the nucleophilic attack by the active site serine on the lactone carbon of the benzoxazinone ring leads to the inactivation of the enzyme.[2]
Caption: Proposed mechanism of action involving serine protease inhibition.
Further research is required to determine if this or other mechanisms, such as disruption of cell membrane integrity or inhibition of other key enzymes, are responsible for the observed antifungal effects of the this compound derivatives.
Conclusion
The derivatization of this compound, particularly through the formation of acylhydrazones, presents a promising avenue for the development of novel fungicides. The data indicates that specific substitutions on the acylhydrazone moiety can lead to compounds with potent and selective activity against various plant pathogenic fungi. The detailed experimental protocols provided herein should facilitate further research and optimization of this chemical class. Future studies should focus on elucidating the precise mechanism of action and expanding the range of derivatives to establish a more comprehensive structure-activity relationship, ultimately leading to the development of next-generation fungicidal agents.
References
Structure-Activity Relationship of 2H-1,4-Benzoxazin-3(4H)-one Analogs as PI3K/mTOR Dual Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. This guide provides a comparative analysis of a series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, focusing on their structure-activity relationship (SAR) as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[3]
Comparative Analysis of PI3Kα and mTOR Inhibition
The following table summarizes the in vitro inhibitory activities of a series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one analogs against PI3Kα and mTOR kinases, as well as their cytotoxic effects on HeLa and A549 cancer cell lines. The data is extracted from a study by Yan et al. (2019), which identified compound 8d-1 as a highly potent and orally active PI3K/mTOR dual inhibitor.[3]
| Compound | R¹ | R² | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 8a-1 | H | H | 1.25 | 10.3 | 1.89 | 2.11 |
| 8a-2 | F | H | 0.98 | 8.7 | 1.55 | 1.78 |
| 8a-3 | Cl | H | 1.05 | 9.1 | 1.62 | 1.85 |
| 8a-4 | CH₃ | H | 1.11 | 9.5 | 1.71 | 1.93 |
| 8b-1 | H | F | 0.88 | 7.5 | 1.32 | 1.54 |
| 8b-2 | F | F | 0.75 | 6.8 | 1.18 | 1.39 |
| 8b-3 | Cl | F | 0.81 | 7.1 | 1.25 | 1.46 |
| 8c-1 | H | Cl | 0.92 | 8.1 | 1.41 | 1.63 |
| 8d-1 | H | OCH₃ | 0.63 | 5.4 | 0.98 | 1.22 |
Structure-Activity Relationship Summary:
-
Substitution on the 4-phenyl ring: Introduction of substituents on the 4-phenyl ring generally influenced the inhibitory activity.
-
Effect of Fluorine Substitution: A fluorine substituent at the R² position (compounds 8b-1 , 8b-2 , 8b-3 ) tended to improve potency against both PI3Kα and mTOR compared to their non-fluorinated counterparts.
-
Effect of Methoxy Substitution: The most potent compound in this series, 8d-1 , features a methoxy group at the R² position, suggesting that this substitution is highly favorable for dual PI3K/mTOR inhibition.[3] Compound 8d-1 exhibited sub-nanomolar IC₅₀ against PI3Kα and low nanomolar inhibition of mTOR.[3]
-
Cytotoxicity: The in vitro cytotoxicity against HeLa and A549 cancer cell lines generally correlated with the enzymatic inhibitory activities, with compound 8d-1 showing the most potent anticancer effects.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of inhibition by the 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points.
Experimental Protocols
Synthesis of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives (General Procedure)
A representative synthetic scheme for the preparation of the 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one core structure is outlined below. The specific synthesis of the analogs in the table can be found in the supplementary information of the referenced publication by Yan et al. (2019).
Caption: General Synthetic Workflow for 4-Aryl-2H-benzo[b][1][2]oxazin-3(4H)-ones.
In Vitro Kinase Assays (PI3Kα and mTOR)
The inhibitory activity of the compounds against PI3Kα and mTOR kinases is typically determined using in vitro enzymatic assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors will block phosphorylation, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase (PI3Kα or mTOR), substrate (e.g., PIP2 for PI3Kα), ATP, and test compounds at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Detection: Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-labeled substrate). Incubate for a specified time to allow for antibody binding.
-
Data Acquisition: Read the plate on a suitable plate reader capable of measuring time-resolved fluorescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
References
Validating the Purity of Synthesized 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the purity of a synthesized compound is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a versatile building block in medicinal chemistry. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their needs.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its benzoxazinone core and reactive chloroacetyl group make it a valuable intermediate for synthesizing a wide range of bioactive molecules.[1] Given its potential applications, rigorous purity assessment of the synthesized compound is crucial.
Comparative Analysis of Purity Validation Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), presence of non-volatile impurities. | High resolution, sensitivity, and quantification accuracy. | May not detect highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and byproducts. | High sensitivity and specificity for volatile compounds. | Requires derivatization for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities with protons or carbons. | Provides detailed structural information, can quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups present in the molecule. | Fast and simple for functional group identification. | Provides limited information on the overall purity and identity of impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point range. | Simple and inexpensive preliminary purity check. | Not specific; impurities can either depress or broaden the melting point range. |
Experimental Workflow for Purity Validation
A systematic workflow is essential for the comprehensive purity validation of a synthesized compound. The following diagram illustrates a typical workflow for this compound.
Caption: A typical workflow for the purity validation of a synthesized compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C).
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or acetone. Derivatization with an agent like MSTFA may be necessary to analyze for non-volatile impurities.[2]
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Analysis: Confirm the structure by assigning the observed chemical shifts and coupling constants to the protons and carbons of the molecule. Identify and quantify impurities by their unique signals.
Infrared (IR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
-
Data Analysis: Identify characteristic absorption bands for key functional groups (e.g., C=O, N-H, C-Cl).
Melting Point Analysis
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.
-
Procedure: Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Expected Data and Comparison with Alternatives
The following table summarizes the expected analytical data for pure this compound and provides a comparison with a typical commercially available product.
| Parameter | Synthesized Product (Expected) | Commercial Alternative (Typical) |
| Appearance | Off-white to white crystalline solid | Off-white crystalline solid[1] |
| Purity (HPLC) | ≥ 97% | ≥ 97%[1] |
| Purity (GC) | > 98% | > 98.0%[3][4][5] |
| Melting Point | 238-244 °C | 238-244 °C[1] |
| ¹H NMR (DMSO-d₆) | Consistent with the proposed structure | Data not always provided by suppliers |
| ¹³C NMR (DMSO-d₆) | Consistent with the proposed structure | Data not always provided by suppliers |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (amide and ketone), N-H, C-O, C-Cl | Data not always provided by suppliers |
Potential Signaling Pathway Involvement
While the specific biological target of this compound is not extensively documented in the provided search results, its structural alerts suggest potential reactivity towards nucleophilic residues in proteins. The chloroacetyl group can act as an electrophile, potentially leading to covalent modification of target proteins. This mechanism is common for various enzyme inhibitors.
References
Comparative Cross-Reactivity Analysis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity
The 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile chemical framework that has garnered significant interest in medicinal chemistry and agrochemical research. Its derivatives have been explored for a wide range of biological activities, demonstrating potential as antifungal, anti-inflammatory, and central nervous system-acting agents. This guide provides a comparative analysis of the cross-reactivity and selectivity of various derivatives, supported by experimental data from published studies.
Antifungal Activity Profile
A series of 1,4-benzoxazin-3-one derivatives, particularly those incorporating an acylhydrazone moiety, have been evaluated for their in vitro antifungal activity against a panel of phytopathogenic fungi. The data reveals that substitutions on the 1,4-benzoxazin-3-one skeleton significantly influence the antifungal potency and spectrum.
Table 1: Comparative Antifungal Activity (EC₅₀ in µg/mL) of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives
| Compound ID | G. zeae | P. sasakii | P. infestans | C. wilt | P. capsica |
| 5l | 20.06 | >50 | >50 | >50 | >50 |
| 5o | 23.17 | >50 | >50 | >50 | >50 |
| 5p | >50 | >50 | >50 | 26.76 | >50 |
| 5q | >50 | 26.66 | >50 | >50 | >50 |
| 5s | >50 | >50 | 15.37 | >50 | >50 |
| Hymexazol (Control) | 40.51 | 32.77 | 18.35 | >50 | >50 |
| Carbendazim (Control) | 6.76 | 8.33 | 34.41 | 7.19 | >50 |
Data extracted from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, which demonstrated that compounds with a 6-Cl substituent on the benzoxazin-3-one skeleton showed notable activity against specific fungi.[1][2] For instance, compounds 5o, 5p, 5q, and 5s, all possessing a 6-chloro substituent, exhibited potent and selective inhibition against G. zeae, C. wilt, P. sasakii, and P. infestans, respectively.[1][2]
Serotonin Receptor Binding Affinity: A Study in Selectivity
Derivatives of 1,4-benzoxazin-3(4H)-one have also been investigated for their affinity towards serotonin receptors, specifically the 5-HT₁A and 5-HT₂A subtypes. These studies are crucial for developing agents targeting central nervous system disorders with improved selectivity and reduced side effects. The following table summarizes the binding affinities (Ki in nM) of a series of arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one.
Table 2: Comparative Serotonin Receptor Binding Affinity (Ki in nM)
| Compound ID | 5-HT₁A Receptor | 5-HT₂A Receptor |
| 1d | 10 | 27 |
| 1e | 1.25 | 85 |
| 1f | 54 | 495 |
| 1g | 2.5 | Not Reported |
Data from a study on novel 1,4-benzoxazin-3(4H)-one arylpiperazine derivatives.[3] The results indicate that modifications to the arylpiperazine moiety and the linker chain significantly impact the binding affinity and selectivity for 5-HT₁A and 5-HT₂A receptors.[3]
Anti-Inflammatory Activity
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
The in vitro antifungal activity of the compounds was determined using the mycelium growth rate method against various phytopathogenic fungi.
-
Preparation of Media: Potato dextrose agar (PDA) medium was prepared and sterilized.
-
Compound Incorporation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations. The final solvent concentration was kept constant in all plates, including the control.
-
Inoculation: A 5 mm diameter mycelial disc, taken from the edge of a 3-day-old fungal culture, was placed at the center of each agar plate.
-
Incubation: The plates were incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
Data Collection: The diameter of the fungal colony was measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
EC₅₀ Determination: The effective concentration for 50% inhibition (EC₅₀) was calculated by probit analysis based on the inhibition rates at different concentrations.
Serotonin Receptor Binding Assay
Radioligand binding assays were performed to determine the affinity of the compounds for 5-HT₁A and 5-HT₂A receptors.
-
Membrane Preparation: Membranes from cells stably expressing human 5-HT₁A or 5-HT₂A receptors were used.
-
Radioligand: [³H]8-OH-DPAT was used as the radioligand for the 5-HT₁A receptor, and [³H]ketanserin for the 5-HT₂A receptor.
-
Assay Buffer: The incubation buffer typically contained Tris-HCl, and other salts to maintain physiological pH and ionic strength.
-
Incubation: A mixture of the cell membranes, the radioligand, and various concentrations of the test compounds (or buffer for total binding, and a high concentration of a known ligand for non-specific binding) was incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes).
-
Termination and Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters were then washed with ice-cold buffer.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) values were determined from the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Microglial Cells
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in activated microglial cells.
-
Cell Culture: BV-2 microglial cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation was also included.
-
Incubation: The plates were incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance at a specific wavelength (e.g., 540 nm) was measured using a microplate reader.
-
Data Analysis: The nitrite concentration was determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage inhibition of NO production by the test compounds was then calculated.
Visualizing the Molecular Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways associated with the biological targets of these derivatives.
Caption: Serotonin Receptor Signaling Pathways.
Caption: LPS-Induced Inflammatory Signaling Pathway.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 3. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one against other common synthetic intermediates in the development of targeted therapeutics. Its utility is benchmarked through its application in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs). All quantitative data is summarized in comparative tables, and detailed experimental protocols for key reactions are provided.
Introduction to this compound
This compound is a versatile heterocyclic building block.[1][2] Its structure features a benzoxazine core, which is a common scaffold in many bioactive molecules, and a reactive chloroacetyl group.[3] This electrophilic chloroacetyl moiety makes it an excellent candidate for N-alkylation and other nucleophilic substitution reactions, serving as a key intermediate in the synthesis of a variety of pharmaceuticals.[3] It has found applications in the development of anti-cancer and anti-inflammatory drugs, as well as in the agrochemical sector as a precursor for herbicides and fungicides.[3]
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₈ClNO₃[1]
-
Molecular Weight: 225.63 g/mol [1]
-
Appearance: Off-white to white crystalline solid[4]
-
Melting Point: 228-230 °C[1]
-
CAS Number: 26518-76-3[1]
Section 1: Benchmarking in the Synthesis of GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways, including the Wnt/β-catenin pathway.[5] Its dysregulation has been implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer, making it a significant therapeutic target.[6] A variety of heterocyclic scaffolds are utilized to develop potent and selective GSK-3β inhibitors.
Comparative Data of Synthetic Intermediates for GSK-3β Inhibitors
The following table compares this compound with other classes of synthetic intermediates used in the synthesis of GSK-3β inhibitors. The comparison is based on the key bond-forming reaction to construct the final active molecule.
| Intermediate Class | Representative Structure | Key Reaction Type | Typical Reaction Conditions | Representative Yield |
| Benzoxazinones | This compound | N-Alkylation with amine | Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile), Heat | 70-90% |
| Thiadiazolidinones (TDZDs) | 4-Benzyl-2-(naphthalen-1-yl)-[1][4]thiadiazolidine-3,5-dione (Tideglusib precursor) | N/A (Core structure is the active pharmacophore) | N/A | N/A |
| Pyrazolopyrimidines | Pyrazolo[1,5-a]pyrimidin-7-amine derivatives | Suzuki or Buchwald-Hartwig Coupling | Aryl halide, Palladium catalyst, Base, Solvent (e.g., Dioxane), Heat | 50-80% |
| Hydrazide-2-oxindoles | Isatin and Hydrazide derivatives | Condensation | Acid or Base catalyst, Solvent (e.g., Ethanol), Reflux | 65-85%[7] |
| Pyrazines | Substituted Pyrazine derivatives | Suzuki or Stille Coupling | Organoboron or Organotin reagent, Palladium catalyst, Base, Solvent | 45-75% |
Experimental Protocol: Synthesis of a N-Substituted Benzoxazinone Derivative
This protocol describes a typical N-alkylation reaction using this compound as the electrophile and a generic primary or secondary amine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottomed flask, add this compound and anhydrous DMF.
-
Add the amine of interest and potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Stir for 15-30 minutes to allow for precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Wnt/β-Catenin Signaling Pathway
GSK-3β plays a pivotal role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8][9] Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[8]
Caption: Wnt/β-Catenin signaling pathway with and without GSK-3β inhibition.
Section 2: Benchmarking in the Synthesis of AMPA Receptor Modulators
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[10][11] Positive allosteric modulators (PAMs) of AMPA receptors enhance glutamate-mediated receptor activation without directly activating the receptor themselves.[12] They are being investigated for the treatment of cognitive disorders and depression.[13]
Comparative Data of Synthetic Intermediates for AMPA Receptor PAMs
The following table compares intermediates for the synthesis of benzothiadiazide-type AMPA PAMs, a class of compounds for which a benzoxazinone core could serve as a bioisosteric replacement.
| Intermediate Class | Representative Structure | Key Reaction Type | Typical Reaction Conditions | Representative Yield |
| Benzoxazinones | This compound | Cyclization / N-Functionalization | Varies based on target; often multi-step involving initial amine synthesis | 60-80% (for key steps) |
| Benzothiadiazides | 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA-21 precursor) | N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | 75-95%[14] |
| 5-Arylbenzothiadiazines | 5-Bromo-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 50-85%[15] |
Experimental Protocol: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one
This protocol details the synthesis of a core benzoxazinone structure, which can be subsequently functionalized. The synthesis of this compound would follow a similar cyclization strategy from a suitably substituted aminophenol. This protocol is for the closely related 6-chloro derivative.[16]
Materials:
-
2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (10 mmol)
-
Potassium carbonate (K₂CO₃) (20 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 ml)
-
Ethyl acetate
-
Saturated brine
Procedure:
-
Combine 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide and potassium carbonate in a round-bottomed flask equipped with a reflux condenser.[16]
-
Add anhydrous DMF to the flask.[16]
-
Heat the mixture under reflux for 90 minutes.[16]
-
After cooling, pour the reaction mixture into 80 g of water and stir for 15 minutes.[16]
-
Extract the aqueous mixture with ethyl acetate (2 x 20 ml).[16]
-
Wash the combined organic extracts with saturated brine (10 ml).[16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the product as a colorless solid.[16] (Reported Yield: 80%).[16]
Mechanism of AMPA Receptor Positive Allosteric Modulation
AMPA receptors are tetrameric ion channels.[13] Glutamate binding to the ligand-binding domain (LBD) causes a conformational change that opens the ion channel.[10] Positive allosteric modulators bind to a different site on the receptor, typically at the interface between LBD dimers.[13] This binding stabilizes the open conformation of the channel, thereby potentiating the ion flow in response to glutamate.
Caption: Mechanism of AMPA receptor positive allosteric modulation.
Section 3: General Synthetic Workflow
The chloroacetyl group of this compound makes it an ideal substrate for nucleophilic substitution reactions to build more complex molecules. The diagram below illustrates a generalized workflow for its use in synthesis.
Caption: Generalized workflow for synthesis using the target intermediate.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. AMPA receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 12. 7-Phenoxy-substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, emphasizing waste segregation and adherence to institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the solid material outside of a fume hood, a dust mask (e.g., N95) is recommended.[1]
All handling and commingling of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal facility, which will typically employ high-temperature incineration.
1. Waste Segregation:
-
This compound is a halogenated organic compound .[3] As such, it must be collected in a designated waste container separate from non-halogenated organic waste.[2][3][4][5]
-
Do not mix this waste with acids, bases, heavy metals, pesticides, cyanides, or other reactive chemicals.[4][5]
2. Waste Collection:
-
Use a dedicated, properly labeled, and compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[2][4]
-
The container must be kept closed at all times, except when actively adding waste.[2]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition.[6]
-
Ensure the waste container is stored in secondary containment to prevent spills.[4]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[2][5] Do not use abbreviations or chemical formulas.[2]
-
Maintain a log of the contents, including the approximate quantity or concentration of the waste being added.[3][5]
4. Disposal Request:
-
When the waste container is approximately three-quarters full, submit a request for waste collection through your institution's Environmental Health and Safety (EHS) department.[4]
-
Follow your institution's specific procedures for hazardous waste pickup.
5. Spill Management:
-
In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[4][6]
-
Place the contaminated absorbent material and any associated cleaning materials into a sealed, labeled bag or container for disposal as hazardous waste.[4][6]
-
For larger spills, evacuate the area and contact your institution's emergency response team.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 25 gallons of Halogenated Solvent waste may be accumulated. | [4] |
| pH Range for Commingled Waste | A pH between 5.5 and 9.5 is acceptable for some commingled waste streams. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one (CAS No. 26518-76-3) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact. This compound is a heterocyclic building block used in the synthesis of various pharmaceuticals and other bioactive molecules. It is classified as a skin and eye irritant and may cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Must be worn at all times to protect against splashes. |
| Skin | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Wash and remove gloves correctly. |
| Lab Coat | A standard lab coat should be worn to protect street clothing. | |
| Respiratory | N95 Dust Mask or equivalent | Recommended, especially when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound during a typical experimental workflow, such as its use in a synthetic reaction.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS, paying close attention to hazard statements, precautionary measures, and emergency procedures.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
2. Weighing and Transfer:
-
Handle the solid compound carefully to minimize dust generation.
-
Use a dedicated spatula and weighing vessel.
-
Clean any spills immediately with appropriate materials (e.g., absorbent pads for solutions, or careful sweeping for solids).
3. Reaction Setup:
-
When setting up reactions, ensure all glassware is free from defects.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions involving this compound may be performed under an inert atmosphere and may require heating.[1][2] Ensure proper setup and monitoring of the reaction conditions.
4. Post-Reaction Work-up and Purification:
-
Quenching and extraction procedures should be performed in the fume hood.
-
Be aware of the potential for the formation of hazardous byproducts.
-
During purification steps such as chromatography or recrystallization, continue to use all prescribed PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solvents and solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be disposed of as hazardous waste.
2. Decontamination:
-
Glassware: All glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous liquid waste.
-
Work Surfaces: Decontaminate all work surfaces in the fume hood after completing the experiment.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
